molecular formula C7H4BrFN2 B572851 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1207625-29-3

5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B572851
CAS No.: 1207625-29-3
M. Wt: 215.025
InChI Key: QDVFZSYKDIQJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1207625-29-3) is a high-purity chemical building block built on the 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry also known as 7-azaindole . This compound is of significant interest in organic synthesis and drug discovery, particularly in the development of targeted cancer therapies. The 7-azaindole structure is a well-known bioisostere of indole, often contributing to improved solubility and bioavailability in active pharmaceutical ingredients (APIs) . The specific 5-bromo-6-fluoro substitution pattern on this scaffold is strategically designed for further derivatization. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl groups . Concurrently, the fluorine atom, due to its high electronegativity, can enhance metabolic stability and influence the electronic properties of the molecule, potentially leading to stronger binding interactions with biological targets . This makes the compound an invaluable intermediate for constructing a library of analogues for structure-activity relationship (SAR) studies. This scaffold has demonstrated direct relevance in pharmaceutical research. Specifically, 1H-pyrrolo[2,3-b]pyridine derivatives have been explored as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) . Abnormal activation of the FGFR signaling pathway is implicated in various tumors, making it a compelling target for cancer therapy . Furthermore, related halogenated 7-azaindole compounds have been utilized as ligands in the synthesis of highly cytotoxic platinum(II) complexes, which have shown promising in vitro antitumor activity that surpasses that of cisplatin against certain cancer cell lines . Product Specifications: • CAS Number: 1207625-29-3 • Molecular Formula: C 7 H 4 BrFN 2 • Molecular Weight: 215.02 g/mol • SMILES: FC1=C(Br)C=C2C(NC=C2)=N1 • InChI Key: QDVFZSYKDIQJSD-UHFFFAOYSA-N • Storage: Store under an inert atmosphere at 2-8°C . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Refer to the Safety Data Sheet (SDS) for detailed hazard and precautionary information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVFZSYKDIQJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736384
Record name 5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207625-29-3
Record name 5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine" fundamental properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Introduction

This compound, also known as 5-bromo-6-fluoro-7-azaindole, is a halogenated heterocyclic compound. Its structure, featuring a pyrrolo[2,3-b]pyridine core, makes it a valuable building block in medicinal chemistry and material science.[1] The pyrrolopyridine scaffold is present in various biologically active molecules and natural products.[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound for researchers and professionals in drug development.

Core Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1207625-29-3[1]
Molecular Formula C₇H₄BrFN₂[1]
Molecular Weight 215.02 g/mol Calculated
Appearance White to yellow powder/crystal (for a similar compound)
Purity Typically ≥99%[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR: Proton Nuclear Magnetic Resonance (¹H NMR) spectra are available for this compound.[3]

  • ¹³C NMR: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data can provide detailed information about the carbon skeleton.

  • Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the compound.

  • Infrared Spectroscopy (IR): IR spectroscopy can be used to identify the functional groups present in the molecule.[3]

For researchers requiring direct access to spectral data, resources such as ChemicalBook provide ¹H NMR, IR, and MS spectra for this compound.[3]

Experimental Protocols: Synthesis

The synthesis of pyrrolo[2,3-b]pyridine derivatives is an area of active research. While a specific protocol for this compound is not detailed in the provided results, a general approach can be inferred from the synthesis of similar compounds like 5-fluoro-1H-pyrrolo[2,3-b]pyridine.[4] A plausible synthetic route could involve the cyclization of a suitably substituted pyridine precursor.

A general experimental procedure for the synthesis of a related compound, 5-fluoro-1H-pyrrolo[2,3-b]pyridine, is as follows:

  • 3-Ethynyl-5-fluoropyridin-2-amine is dissolved in an anhydrous solvent like methanol.[4]

  • A catalytic amount of an acid, such as glacial acetic acid, is added.[4]

  • A reducing agent, for instance, sodium cyanoborohydride, is introduced to the mixture in a nitrogen atmosphere.[4]

  • The reaction mixture is heated (e.g., to 60°C) and the progress is monitored using thin-layer chromatography (TLC).[4]

  • Upon completion, the product is purified through solvent evaporation, dissolution in a solvent like dichloromethane, washing with water, drying with an anhydrous salt (e.g., sodium sulfate), and finally separated by silica gel column chromatography.[4]

  • The final product is obtained after vacuum drying.[4]

This methodology highlights a potential pathway that could be adapted for the synthesis of this compound, likely starting from a bromo-fluoro-substituted pyridine derivative.

Applications in Research and Drug Development

This compound serves as a critical intermediate in the synthesis of a variety of fine chemicals and novel chemical entities.[1] Its unique structure, combining a pyrrolo[2,3-b]pyridine core with halogen substituents, provides a versatile scaffold for developing targeted molecules.[1]

The broader family of 1H-pyrrolo[2,3-b]pyridine derivatives has shown significant potential in drug discovery, with research highlighting their activity as:

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Certain derivatives have been identified as potent inhibitors of FGFRs, which are implicated in various cancers.[5][6]

  • Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors: These compounds are being explored for their potential in cancer therapy, particularly as chemosensitizers.[7]

  • SGK-1 Kinase Inhibitors: Derivatives of this scaffold have been investigated for their role in treating disorders mediated by the SGK-1 kinase.[8]

  • Antiviral Agents: The related 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl skeleton is a core component of potent inhibitors of the influenza virus PB2 protein.[9]

The presence of bromine and fluorine atoms on the this compound molecule offers distinct advantages for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries for screening.

Logical Workflow: Role as a Key Intermediate

The following diagram illustrates the role of this compound as a key starting material in the synthesis of more complex, biologically active molecules.

G A This compound (Starting Material) B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Functionalized Pyrrolo[2,3-b]pyridine Intermediate B->C D Further Synthetic Steps (e.g., acylation, alkylation) C->D E Final Biologically Active Compound (e.g., Kinase Inhibitor) D->E

References

Physicochemical Characterization of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine is a substituted azaindole, a class of heterocyclic compounds of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in numerous kinase inhibitors and other biologically active molecules. The introduction of bromine and fluorine substituents can significantly modulate the physicochemical properties, metabolic stability, and biological activity of the parent molecule. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a discussion of its relevance in drug discovery, including its role in key signaling pathways.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-bromo-1H-pyrrolo[2,3-b]pyridine, which can be used as a proxy for this compound. The addition of a fluorine atom is expected to increase the molecular weight, melting point, and lipophilicity (logP), while potentially lowering the pKa due to its electron-withdrawing nature.

PropertyValue (for 5-bromo-1H-pyrrolo[2,3-b]pyridine)Predicted Impact of 6-Fluoro Substitution
Molecular Formula C₇H₅BrN₂C₇H₄BrFN₂
Molecular Weight 197.03 g/mol [1][2][3]~215.02 g/mol
Melting Point 176-180 °C[2]Increase
Boiling Point (Predicted) 312 °C[4]Increase
Appearance White to light yellow solid[1]Likely a crystalline solid
Solubility Sparingly soluble in water[1]Likely sparingly soluble in water
logP (Predicted) 1.9Increase
pKa Not availableDecrease
Topological Polar Surface Area 28.7 Ų[1]No significant change expected

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[5]

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, grind the crystals using a clean mortar and pestle.[6]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of solid should enter the tube.[7]

  • Packing the Sample: Invert the tube and gently tap it on a hard surface to pack the solid into the bottom. The packed sample height should be 1-2 mm.[7][8]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[5]

    • For an unknown compound, perform a rapid initial determination by heating quickly to find an approximate melting range.

    • For a precise measurement, set the starting temperature to about 20°C below the approximate melting point and use a slow heating rate of 1-2°C per minute.[5]

    • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.[9][10]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)[11]

  • Test compound

  • Separatory funnels or vials

  • Shaker

  • Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.[9]

  • Sample Preparation: Prepare a stock solution of the test compound in either the aqueous or n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • Add a known volume of the stock solution to a separatory funnel or vial.

    • Add a known volume of the other phase. The volume ratio can be adjusted depending on the expected lipophilicity.[11]

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.[10]

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Concentration Analysis: Carefully sample each phase and determine the concentration of the compound using a validated analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase:

    • P = [Compound]octanol / [Compound]aqueous

    • logP = log10(P)

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.[12][13][14]

Apparatus:

  • Potentiometer with a pH electrode[12]

  • Burette

  • Magnetic stirrer and stir bar

  • Titration vessel

Reagents:

  • Standardized acidic titrant (e.g., 0.1 M HCl)

  • Standardized basic titrant (e.g., 0.1 M NaOH)

  • Solution of the test compound at a known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds)[13][14]

  • Inert electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength[12]

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[12]

  • Titration Setup:

    • Place a known volume of the test compound solution in the titration vessel.

    • Add the inert electrolyte solution.

    • If necessary, adjust the initial pH of the solution to one extreme (e.g., pH 2 for an acid or pH 12 for a base) using the appropriate titrant.[13]

  • Titration:

    • Titrate the solution with the appropriate standardized titrant, adding it in small, precise increments.

    • After each addition, allow the pH to stabilize and record the pH reading and the volume of titrant added.[12]

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point. The equivalence point is the point of steepest inflection on the curve.[15]

Equilibrium Solubility Determination

Equilibrium solubility is the maximum concentration of a compound that can dissolve in a solvent at a given temperature and pH.

Materials:

  • Test compound (solid)

  • Aqueous buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Vials with screw caps

  • Shaker or rotator set at a constant temperature (e.g., 25°C or 37°C)

  • Filtration or centrifugation equipment

  • Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to each vial containing a known volume of the respective buffer solution. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in the shaker/rotator at a constant temperature. Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). For slowly dissolving compounds, longer times may be necessary.[16][17]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[17]

  • Concentration Analysis: Dilute the clear supernatant if necessary and determine the concentration of the dissolved compound using a validated analytical method.

  • Data Reporting: The equilibrium solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

Biological Context and Signaling Pathways

Derivatives of 1H-pyrrolo[2,3-b]pyridine are known to be potent inhibitors of various protein kinases, making them valuable scaffolds in the development of targeted therapies, particularly in oncology. The biological activity of these compounds is often linked to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration.[18] Aberrant activation of this pathway is implicated in various cancers.[19] 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[19][20]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 5-bromo-6-fluoro- 1H-pyrrolo[2,3-b]pyridine Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling cascade and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

The VEGF signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[21] Inhibition of this pathway is a well-established anti-cancer strategy. The structural similarity of the pyrrolo[2,3-b]pyridine core to other kinase inhibitor scaffolds suggests its potential as a VEGFR inhibitor.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis AKT->Angiogenesis Inhibitor 5-bromo-6-fluoro- 1H-pyrrolo[2,3-b]pyridine Inhibitor->VEGFR Inhibits

Caption: Overview of the VEGFR signaling pathway and the potential inhibitory role of 1H-pyrrolo[2,3-b]pyridine derivatives.

Phosphodiesterase 4 (PDE4) and cAMP Signaling

1H-pyrrolo[2,3-b]pyridine derivatives have also been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic AMP (cAMP).[22] Inhibition of PDE4 leads to increased intracellular cAMP levels, which can modulate inflammatory responses.

PDE4_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Degrades to Inflammation Decreased Inflammation PKA->Inflammation Inhibitor 5-bromo-6-fluoro- 1H-pyrrolo[2,3-b]pyridine Inhibitor->PDE4 Inhibits

Caption: The role of PDE4 in cAMP signaling and its inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

Experimental Workflow for Physicochemical Profiling

A logical workflow is essential for the efficient physicochemical profiling of a new chemical entity.

Experimental_Workflow Start Synthesis and Purification of Compound Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Purity Purity Assessment (HPLC, Elemental Analysis) Characterization->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Equilibrium Solubility (at various pH) Purity->Solubility DataAnalysis Data Analysis and Interpretation MeltingPoint->DataAnalysis pKa pKa Determination (Potentiometric Titration) Solubility->pKa logP logP Determination (Shake-Flask Method) pKa->logP logP->DataAnalysis Report Technical Report Generation DataAnalysis->Report

Caption: A typical experimental workflow for the physicochemical characterization of a novel compound.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, leveraging data from a close structural analog. The detailed experimental protocols and diagrams of relevant signaling pathways offer a valuable resource for researchers in the field of drug discovery and development. A thorough understanding and accurate measurement of these properties are fundamental to advancing our knowledge of this important class of compounds and for the rational design of new therapeutic agents.

References

A Technical Guide to 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, and its significant role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Identification and Properties

CAS Number: 1207625-29-3 Molecular Formula: C₇H₄BrFN₂

The molecular structure of this compound, also known as 5-bromo-6-fluoro-7-azaindole, features a fused pyrrole and pyridine ring system. This 7-azaindole core is a bioisostere of indole and purine, making it an excellent candidate for interacting with ATP-binding sites in various enzymes.[1] The strategic placement of the bromine and fluorine atoms provides handles for further chemical modification and can enhance binding affinities and pharmacokinetic properties.

Table 1: Physicochemical and Structural Data

PropertyValueSource
CAS Number 1207625-29-3[Generic Supplier Data]
Molecular Formula C₇H₄BrFN₂[Generic Supplier Data]
Molecular Weight 215.03 g/mol Calculated
Appearance Off-white to light yellow solid[Generic Supplier Data]
Solubility Soluble in DMSO, Methanol[Generic Supplier Data]

The 7-Azaindole Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the adenine core of ATP.[1][3] This allows it to act as a hinge-binding motif in the ATP-binding pocket of kinases, forming crucial hydrogen bonds that lead to potent and often selective inhibition.[3] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[3]

Derivatives of the 7-azaindole scaffold have been successfully developed into inhibitors for a wide range of kinases, playing a critical role in oncology and the treatment of inflammatory diseases.[4][5]

Table 2: Examples of Kinase Targets for 7-Azaindole-Based Inhibitors

Kinase Target FamilySpecific ExamplesTherapeutic AreaReference
Serine/Threonine KinasesB-RAF, Pim-1, PI3K, CHK1Cancer[3][5][6]
Tyrosine KinasesFGFR, TrkACancer, Pain[4][7]

The versatility of the 7-azaindole core allows for the development of inhibitors targeting a vast portion of the human kinome.[3]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the surveyed literature, the synthesis of the related compound, 5-fluoro-1H-pyrrolo[2,3-b]pyridine, provides a representative experimental approach.[8]

Representative Synthesis of a Substituted 7-Azaindole

This protocol is adapted from the synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine and illustrates a common cyclization strategy.[8]

Materials:

  • 3-Ethynyl-5-fluoropyridin-2-amine

  • Anhydrous Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Sodium Cyanoborohydride

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Dissolve 3-ethynyl-5-fluoropyridin-2-amine in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • In a separate vessel, weigh the required amount of sodium cyanoborohydride under a nitrogen atmosphere and add it to the reaction mixture.

  • Stir the reaction mixture and heat to 60°C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with two portions of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired 5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Signaling Pathways and Workflows

The 7-azaindole scaffold is a cornerstone in the design of inhibitors that target key signaling pathways implicated in cancer and other diseases. The following diagrams illustrate the general workflow for developing such inhibitors and a representative signaling pathway they target.

G General Workflow for Kinase Inhibitor Development A Scaffold Selection (e.g., 5-bromo-6-fluoro- 1H-pyrrolo[2,3-b]pyridine) B Library Synthesis (Combinatorial Chemistry) A->B Diversification C High-Throughput Screening (Biochemical Assays) B->C Screening D Hit Identification C->D Data Analysis E Lead Optimization (SAR Studies) D->E Medicinal Chemistry F In Vitro & In Vivo Testing E->F Pharmacology G Preclinical Development F->G Toxicology & PK/PD

A general workflow for the development of kinase inhibitors.

FGFR_Pathway FGFR Signaling Pathway Inhibition FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) Dimerization->Downstream Inhibitor 7-Azaindole Inhibitor (e.g., 5-bromo-6-fluoro- 1H-pyrrolo[2,3-b]pyridine derivative) Inhibitor->Dimerization Response Cellular Response (Proliferation, Survival) Downstream->Response

Inhibition of the FGFR signaling pathway by a 7-azaindole derivative.

Conclusion

This compound is a valuable and versatile scaffold for the synthesis of biologically active molecules. Its 7-azaindole core provides a well-established platform for the design of potent kinase inhibitors, a critical class of drugs in modern therapeutics. The strategic halogenation of this scaffold offers medicinal chemists the opportunity to fine-tune the pharmacological properties of lead compounds. Further research and development utilizing this and related 7-azaindole derivatives hold significant promise for the discovery of novel treatments for a wide range of diseases.

References

commercial availability and suppliers of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-6-fluoro-7-azaindole, is a halogenated heterocyclic compound that belongs to the pyrrolopyridine class of molecules. The pyrrolo[2,3-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of bromine and fluorine atoms at the 5 and 6 positions, respectively, can significantly modulate the compound's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable building block in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, a representative synthetic protocol, and its potential applications in drug discovery.

Physicochemical Properties and Commercial Availability

This compound is a solid at room temperature and is offered by a range of chemical suppliers. The quality and purity of the commercially available compound can vary, so it is crucial for researchers to consult the supplier's certificate of analysis.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 1207625-29-3Multiple Suppliers
Molecular Formula C₇H₄BrFN₂NINGBO INNO PHARMCHEM CO.,LTD.[1]
Molecular Weight 215.02 g/mol Multiple Suppliers
Purity Typically ≥95% to 99%NINGBO INNO PHARMCHEM CO.,LTD.[1]
Appearance White to off-white solidGeneral Supplier Information
Commercial Suppliers

This compound is available from several fine chemical suppliers, indicating its accessibility for research and development purposes. Notable suppliers include:

  • NINGBO INNO PHARMCHEM CO.,LTD. [1]

  • ChemScene

  • Sigma-Aldrich

  • Alfa Chemical

  • Alchimica

  • ChemBee

Experimental Protocols

Disclaimer: This protocol is a representative example and may require optimization for the specific synthesis of this compound.

3.1. Representative Synthesis of the 1H-pyrrolo[2,3-b]pyridine Core

The construction of the 1H-pyrrolo[2,3-b]pyridine core often involves the cyclization of a suitably substituted aminopyridine precursor.

Step 1: Synthesis of a Substituted 2-aminopyridine

The synthesis would likely begin with a commercially available, appropriately substituted pyridine ring. For this target molecule, a starting material such as 2-amino-5-bromo-6-fluoropyridine would be ideal.

Step 2: Introduction of the Pyrrole Ring Moiety

A common method to form the pyrrole ring is through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, followed by an intramolecular cyclization.

  • Materials:

    • Substituted 2-aminopyridine from Step 1

    • A suitable coupling partner, such as trimethylsilylacetylene

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • A suitable base (e.g., triethylamine)

    • An appropriate solvent (e.g., anhydrous tetrahydrofuran (THF))

    • Reagents for desilylation (e.g., potassium carbonate in methanol)

    • Reagents for cyclization (e.g., a base such as potassium tert-butoxide)

  • Procedure:

    • To a solution of the substituted 2-aminopyridine in anhydrous THF, add the palladium catalyst, CuI, and triethylamine.

    • The reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

    • Trimethylsilylacetylene is added dropwise, and the reaction is stirred at an elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

    • The crude product is then subjected to desilylation by dissolving it in methanol and adding potassium carbonate. The reaction is stirred at room temperature.

    • After desilylation, the resulting terminal alkyne is isolated.

    • The terminal alkyne is then cyclized by treating it with a strong base like potassium tert-butoxide in a suitable solvent to yield the 1H-pyrrolo[2,3-b]pyridine core.

    • The final product is purified by column chromatography.

Visualizations

Diagram 1: Generalized Synthetic Workflow

G start Substituted Pyridine step1 Functional Group Interconversion (e.g., Halogenation, Amination) start->step1 intermediate1 Key Pyridine Intermediate step1->intermediate1 step2 Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira) intermediate1->step2 intermediate2 Acetylene-Substituted Pyridine step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 end_product This compound step3->end_product

Caption: A generalized synthetic workflow for the preparation of substituted 1H-pyrrolo[2,3-b]pyridines.

Diagram 2: Role as a Kinase Inhibitor Scaffold

G scaffold 1H-pyrrolo[2,3-b]pyridine Core (Hinge Binder) kinase Kinase ATP-Binding Site scaffold->kinase Binds to Hinge Region r_groups Substituents (e.g., 5-Bromo, 6-Fluoro) Modulate Potency & Selectivity r_groups->kinase Interacts with Hydrophobic Pockets inhibition Inhibition of Kinase Activity kinase->inhibition Leads to

Caption: Conceptual diagram of the 1H-pyrrolo[2,3-b]pyridine scaffold as a pharmacophore for kinase inhibition.

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine core is a well-established pharmacophore in the development of kinase inhibitors. The nitrogen atom in the pyridine ring and the NH group of the pyrrole ring can form crucial hydrogen bonds with the hinge region of the ATP-binding site of many kinases. The substituents on the ring system, such as the bromo and fluoro groups in this compound, play a critical role in fine-tuning the molecule's potency, selectivity, and pharmacokinetic properties.

While specific biological targets for this compound have not been explicitly identified in the public domain, the broader class of substituted 1H-pyrrolo[2,3-b]pyridines has been investigated as inhibitors of various kinases, including:

  • Fibroblast Growth Factor Receptor (FGFR) : Dysregulation of FGFR signaling is implicated in various cancers.

  • Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1) : Involved in cell survival and proliferation.

  • Phosphodiesterase 4B (PDE4B) : A target for inflammatory diseases.

Therefore, this compound represents a valuable starting point for medicinal chemists to design and synthesize novel kinase inhibitors for therapeutic intervention in oncology, inflammation, and other diseases. Its utility as a versatile building block allows for the exploration of chemical space around the 1H-pyrrolo[2,3-b]pyridine core to develop next-generation targeted therapies.

References

An In-depth Technical Guide to 1H-pyrrolo[2,3-b]pyridine Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has made it a valuable core for the development of a wide array of biologically active compounds, particularly as kinase inhibitors. This technical guide provides a comprehensive overview of the structural analogs and derivatives of 1H-pyrrolo[2,3-b]pyridine, focusing on their synthesis, biological activities, and therapeutic potential.

Core Structure and Significance

The 1H-pyrrolo[2,3-b]pyridine core is an analog of indole with a nitrogen atom at the 7-position. This modification allows it to act as an excellent hinge-binding motif, forming key hydrogen bond interactions with the ATP-binding sites of various kinases.[1] This property has been exploited to design potent and selective inhibitors for a multitude of kinase targets implicated in diseases such as cancer and inflammatory disorders.[2][3]

Therapeutic Applications

Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown promise in a variety of therapeutic areas. Notably, they are being investigated as potent inhibitors of several protein kinases, including Fibroblast Growth Factor Receptor (FGFR), Traf2 and Nck-interacting kinase (TNIK), Focal Adhesion Kinase (FAK), Cyclin-Dependent Kinase 8 (CDK8), c-Met, Ataxia Telangiectasia Mutated (ATM) kinase, and Janus Kinase 3 (JAK3).[4][5][6][7][8][9][10] The development of these inhibitors has significant implications for the treatment of various cancers, including colorectal, breast, and liver cancer, as well as inflammatory and immune diseases.[11][12][13][14]

Quantitative Data Summary

The following tables summarize the in vitro potency of various 1H-pyrrolo[2,3-b]pyridine derivatives against several key kinase targets.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
4h 7925712[4][11]

Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Various Kinases

Compound ID/ReferencePrimary TargetIC50 (nM)Notes
Unnamed TNIK InhibitorTNIK<1Potent TNIK inhibition observed in a series of compounds.[5]
22 CDK848.6A potent type II CDK8 inhibitor.[7][12]
9 c-Met22.8Displayed strong c-Met kinase inhibition.[8]
42 Cdc77A potent ATP mimetic inhibitor of Cdc7 kinase.[15]
11h PDE4B0.14 µMExhibited higher inhibitory activity and selectivity over PDE4D.[16]
14c JAK3-Identified as a potent and moderately selective JAK3 inhibitor.[10]
25a ATM-Highly selective ATM inhibitor with excellent kinase selectivity.[9]

Key Signaling Pathways and Mechanisms of Action

Several signaling pathways are targeted by 1H-pyrrolo[2,3-b]pyridine derivatives. Understanding these pathways is crucial for rational drug design and development.

FGFR Signaling Pathway

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers.[11] FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed to block this pathway, thereby inhibiting cancer cell proliferation, migration, and invasion.[4]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Migration ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse PLCg->CellResponse PyrroloPyridine 1H-pyrrolo[2,3-b]pyridine Inhibitor PyrroloPyridine->FGFR

Caption: FGFR Signaling Pathway Inhibition.

TNIK Signaling in Colorectal Cancer

Traf2 and Nck-interacting kinase (TNIK) is a key regulator in the Wnt signaling pathway, which is often dysregulated in colorectal cancer. Potent 1H-pyrrolo[2,3-b]pyridine-based inhibitors of TNIK have been developed, demonstrating potential for therapeutic intervention.[5]

TNIK_Signaling_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b TNIK TNIK Dishevelled->TNIK BetaCatenin β-catenin GSK3b->BetaCatenin Degradation APC APC Axin Axin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneTranscription Gene Transcription (Proliferation) TCF_LEF->GeneTranscription TNIK->TCF_LEF Activation PyrroloPyridine 1H-pyrrolo[2,3-b]pyridine Inhibitor PyrroloPyridine->TNIK

Caption: TNIK Signaling Pathway Inhibition.

CDK8 and the WNT/β-catenin Pathway

Cyclin-dependent kinase 8 (CDK8) is another critical component of the Wnt/β-catenin signaling pathway and is considered a colorectal oncogene.[7] Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent type II CDK8 inhibitors that can indirectly inhibit β-catenin activity, leading to downregulation of the WNT/β-catenin signal.[12]

CDK8_Signaling_Pathway cluster_wnt Wnt Signaling cluster_nucleus Nucleus BetaCatenin_active Active β-catenin Mediator Mediator Complex BetaCatenin_active->Mediator RNA_Pol_II RNA Pol II Mediator->RNA_Pol_II CDK8 CDK8 CDK8->Mediator Gene_Expression Target Gene Expression RNA_Pol_II->Gene_Expression PyrroloPyridine 1H-pyrrolo[2,3-b]pyridine Inhibitor PyrroloPyridine->CDK8 Synthesis_Workflow Start 1H-pyrrolo[2,3-b]pyridine Starting Material Step1 Chan-Lam Coupling (Aryl Boronic Acid, Cu(OAc)2, Pyridine) Start->Step1 Intermediate1 Aryl-substituted 1H-pyrrolo[2,3-b]pyridine Ester Step1->Intermediate1 Step2 Ester Hydrolysis (NaOH, MeOH/H2O) Intermediate1->Step2 Intermediate2 Carboxylic Acid Intermediate Step2->Intermediate2 Step3 Amide Coupling (Amine, T3P, DIPEA) Intermediate2->Step3 End Final 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Derivative Step3->End

References

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of biologically active compounds targeting a wide array of diseases. This technical guide provides a comprehensive overview of the biological significance of the pyrrolo[2,3-b]pyridine core, detailing its applications in drug discovery, the signaling pathways it modulates, and the experimental methodologies used to evaluate its derivatives.

Introduction: The Significance of a Versatile Scaffold

The pyrrolo[2,3-b]pyridine nucleus is a bicyclic aromatic heterocycle that is isosteric to indole. This structural similarity allows it to mimic the natural purine nucleobases, enabling it to interact with a variety of biological targets, particularly protein kinases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites. Furthermore, the pyrrole ring provides a rich platform for substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity.

Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects. Several approved drugs and numerous clinical candidates feature the pyrrolo[2,3-b]pyridine core, underscoring its therapeutic potential.[1]

Therapeutic Applications and Key Molecular Targets

The versatility of the pyrrolo[2,3-b]pyridine scaffold is evident in the diverse range of molecular targets its derivatives have been shown to inhibit. This has led to the development of potent therapeutic agents for various diseases.

Oncology

In the field of oncology, pyrrolo[2,3-b]pyridine derivatives have been extensively explored as inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

  • BRAF Inhibitors: Mutations in the BRAF kinase, particularly the V600E mutation, are prevalent in several cancers, including melanoma. Pyrrolo[2,3-b]pyridine-based compounds have been developed as potent inhibitors of BRAFV600E.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The FGFR signaling pathway is often dysregulated in various tumors. Derivatives of the pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against FGFR1, 2, and 3.[2]

  • Traf2 and Nck-Interacting Kinase (TNIK) Inhibitors: TNIK is a key regulator of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in colorectal cancer. Potent TNIK inhibitors with IC50 values in the nanomolar range have been developed based on the pyrrolo[2,3-b]pyridine core.[3][4]

  • Cyclin-Dependent Kinase 8 (CDK8) Inhibitors: CDK8 is an important transcriptional regulator and a colorectal cancer oncogene. A novel pyrrolo[2,3-b]pyridine derivative has been identified as a potent type II CDK8 inhibitor.[1][5]

  • Janus Kinase (JAK) Inhibitors: The JAK/STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in various inflammatory diseases and cancers. Pyrrolo[2,3-b]pyridine derivatives have been developed as selective JAK1 inhibitors.[6]

Neurodegenerative Diseases

The pyrrolo[2,3-b]pyridine scaffold has also shown significant promise in the development of treatments for neurodegenerative disorders, particularly Alzheimer's disease.

  • Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors: GSK-3β is a key enzyme involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Several pyrrolo[2,3-b]pyridine derivatives have been identified as highly potent GSK-3β inhibitors with IC50 values in the nanomolar and even picomolar range.[7][8][9]

Inflammatory Diseases

The anti-inflammatory properties of pyrrolo[2,3-b]pyridine derivatives are primarily attributed to their ability to inhibit key enzymes in inflammatory signaling pathways.

  • Phosphodiesterase 4B (PDE4B) Inhibitors: PDE4B is a crucial enzyme in the regulation of inflammatory responses. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective PDE4B inhibitors.[10]

Antiviral Activity

The pyrrolo[2,3-b]pyridine scaffold has also been investigated for its potential in developing antiviral agents, although this area is less explored compared to its applications in oncology and neurodegeneration.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative pyrrolo[2,3-b]pyridine derivatives against various molecular targets.

Table 1: Kinase Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives

Compound ClassTarget KinaseRepresentative CompoundIC50 (nM)Reference
FGFR InhibitorsFGFR1Compound 4h 7[2]
FGFR2Compound 4h 9[2]
FGFR3Compound 4h 25[2]
TNIK InhibitorsTNIK-< 1[3][4]
CDK8 InhibitorsCDK8Compound 22 48.6[1][5]
GSK-3β InhibitorsGSK-3βCompound 41 0.22[7]
GSK-3βCompound 46 0.26[7]
GSK-3βCompound 54 0.24[7]
GSK-3βCompound S01 0.35[8][9]
JAK1 InhibitorsJAK1-12.6

Table 2: Other Enzyme Inhibitory and Antiviral Activities

Compound ClassTargetRepresentative CompoundIC50 / EC50 (µM)Reference
PDE4B InhibitorsPDE4BCompound 7 0.48[10]
PDE4BCompound 11h 0.11 - 1.1[10]

Signaling Pathways Modulated by Pyrrolo[2,3-b]pyridine Derivatives

Derivatives of the pyrrolo[2,3-b]pyridine scaffold exert their biological effects by modulating key signaling pathways implicated in various diseases. The following diagrams, generated using the DOT language, illustrate these pathways.

RAS/RAF/MEK/ERK Signaling Pathway

This pathway is a critical regulator of cell proliferation and survival and is often hyperactivated in cancer.

RAS_RAF_MEK_ERK RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine BRAF Inhibitor Inhibitor->RAF

Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of BRAF inhibitors.

PI3K/Akt Signaling Pathway

This pathway plays a central role in cell growth, survival, and metabolism.

PI3K_Akt RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK-3β) Akt->Downstream Activates/Inhibits Survival Cell Growth, Survival, Proliferation Downstream->Survival Inhibitor Pyrrolo[2,3-b]pyridine GSK-3β Inhibitor Inhibitor->Downstream Inhibits GSK-3β

Caption: The PI3K/Akt signaling pathway and the targeting of GSK-3β.

Wnt/β-catenin Signaling Pathway

This pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers.

Wnt_B_catenin Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled Frizzled->Dsh Activates DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->DestructionComplex Inhibits b_catenin β-catenin DestructionComplex->b_catenin Phosphorylates for Degradation Proteasome Proteasomal Degradation b_catenin->Proteasome TCF_LEF TCF/LEF b_catenin->TCF_LEF Enters Nucleus and Co-activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Inhibitor Pyrrolo[2,3-b]pyridine TNIK Inhibitor TNIK TNIK Inhibitor->TNIK TNIK->TCF_LEF Activates

Caption: The Wnt/β-catenin signaling pathway and its inhibition by TNIK inhibitors.

JAK/STAT Signaling Pathway

This pathway is a primary route for signal transduction for numerous cytokines and growth factors.

JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits and Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Target Gene Expression STAT_dimer->Gene_Expression Binds DNA and Activates Transcription Inhibitor Pyrrolo[2,3-b]pyridine JAK Inhibitor Inhibitor->JAK

Caption: The JAK/STAT signaling pathway and its inhibition by JAK inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrrolo[2,3-b]pyridine derivatives.

Synthesis of the Pyrrolo[2,3-b]pyridine Scaffold

A common and versatile starting material for the synthesis of various pyrrolo[2,3-b]pyridine derivatives is 4-chloro-1H-pyrrolo[2,3-b]pyridine. A general synthetic workflow is depicted below.

Synthesis_Workflow Start 1H-Pyrrolo[2,3-b]pyridin-4(7H)-one Chlorination Chlorination (e.g., POCl3) Start->Chlorination Intermediate 4-Chloro-1H-pyrrolo[2,3-b]pyridine Chlorination->Intermediate Suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) Intermediate->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Intermediate->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Intermediate->Buchwald Derivatives Diverse Pyrrolo[2,3-b]pyridine Derivatives Suzuki->Derivatives Sonogashira->Derivatives Buchwald->Derivatives

Caption: General synthetic workflow for the preparation of pyrrolo[2,3-b]pyridine derivatives.

Experimental Protocol for the Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine:

  • Reaction Setup: To a solution of 1H-pyrrolo[2,3-b]pyridin-4(7H)-one in a suitable solvent (e.g., toluene or neat), add phosphorus oxychloride (POCl₃) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux (typically around 110 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: The reaction mixture is cooled to room temperature and carefully poured onto crushed ice or into a cold aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the excess POCl₃.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-chloro-1H-pyrrolo[2,3-b]pyridine.

In Vitro Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The activity is typically determined by quantifying the amount of phosphorylated substrate produced.

General Protocol (using a luminescence-based assay):

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of the kinase and a suitable substrate in assay buffer.

    • Prepare an ATP solution in assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase/substrate solution to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Detection:

    • Add a detection reagent that quantifies the amount of ADP produced (which is proportional to kinase activity). This reagent typically contains enzymes that convert ADP to ATP, which then drives a luciferase-catalyzed reaction that produces light.

    • Incubate the plate for a further period (e.g., 30-60 minutes).

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is often used to assess the phosphorylation status of signaling proteins.

Protocol:

  • Sample Preparation:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Denature the protein samples by heating them in a sample buffer containing SDS and a reducing agent.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK or total ERK) overnight at 4 °C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection:

    • Wash the membrane to remove unbound secondary antibody.

    • Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light.

    • Detect the light signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein levels.

Conclusion

The pyrrolo[2,3-b]pyridine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its inherent drug-like properties and synthetic tractability have enabled the development of a vast and diverse library of biologically active molecules. The continued exploration of this privileged core, coupled with a deeper understanding of the signaling pathways it modulates, holds immense promise for the discovery of novel and effective therapies for a wide range of human diseases. This technical guide provides a foundational understanding of the biological significance of the pyrrolo[2,3-b]pyridine scaffold, offering valuable insights and practical methodologies for researchers dedicated to the advancement of drug discovery.

References

An In-depth Technical Guide to 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine: Synthesis, Reactions, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine, a halogenated derivative of the 7-azaindole scaffold, is a pivotal building block in contemporary medicinal chemistry. Its unique electronic properties and versatile reactivity make it a valuable intermediate in the synthesis of a diverse array of biologically active molecules, particularly in the realm of kinase inhibitor discovery. This technical guide provides a comprehensive review of the literature, detailing its synthesis, key chemical transformations, and its role in the development of potent therapeutics. Quantitative data on the biological activity of its derivatives are presented, alongside detailed experimental protocols for its utilization in common cross-coupling reactions. Visual diagrams of synthetic pathways, experimental workflows, and relevant signaling cascades are included to facilitate a deeper understanding of its application in drug discovery and development.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, allowing it to function as a hinge-binding motif in the ATP-binding site of numerous kinases. The strategic introduction of bromine and fluorine atoms onto this core, as in this compound, offers several advantages for drug design. The fluorine atom can enhance metabolic stability and modulate the physicochemical properties of the molecule, such as lipophilicity and binding affinity. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions.

This guide will delve into the synthetic routes for preparing this compound, its application in the synthesis of potent kinase inhibitors, and provide detailed experimental protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Synthesis of this compound

plausible_synthesis A 2-amino-5-bromo-6-fluoropyridine B 2-amino-5-bromo-6-fluoro-3-iodopyridine A->B Iodination (e.g., NIS, MeCN) C 2-amino-5-bromo-6-fluoro-3-(trimethylsilylethynyl)pyridine B->C Sonogashira Coupling (e.g., TMS-acetylene, Pd(PPh3)2Cl2, CuI, Et3N) D This compound C->D Cyclization (e.g., TBAF or K2CO3, MeOH)

Caption: Plausible synthetic route to this compound.

Chemical Reactivity and Applications in Drug Discovery

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, leveraging the reactivity of the bromine atom at the 5-position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are commonly employed to introduce aryl, heteroaryl, or amino substituents at this position. These reactions are instrumental in building a library of derivatives for structure-activity relationship (SAR) studies.

Role in Kinase Inhibitor Synthesis

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant promise as inhibitors of various kinases implicated in cancer and inflammatory diseases. The this compound core has been incorporated into inhibitors of several important kinase targets.

Table 1: Biological Activity of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound ClassTarget Kinase(s)Key DerivativeIC50 (nM)Reference
Pyrrolo[2,3-b]pyridinesFGFR1, 2, 3, 4Compound 4h7 (FGFR1), 9 (FGFR2), 25 (FGFR3), 712 (FGFR4)[1][2][3][4]
Pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4BCompound 11h110 (PDE4B)[5]
5-Formyl-pyrrolo[3,2-b]pyridinesFGFR4Compound 10z<10 (wild-type and mutant FGFR4)[6]

Note: The IC50 values presented are for derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold and not for this compound itself.

Experimental Protocols

The following sections provide detailed, adaptable protocols for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions using this compound as a key starting material.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.

suzuki_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K2CO3 or Cs2CO3) B Add Catalyst System: - Palladium source (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) - Solvent (e.g., Dioxane/H2O) A->B C Degas Mixture (e.g., N2 or Ar bubbling) B->C D Heat to Reaction Temp. (e.g., 80-100 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to RT and Dilute (e.g., Ethyl Acetate) E->F G Aqueous Work-up (Wash with H2O and brine) F->G H Dry and Concentrate G->H I Purify (e.g., Column Chromatography) H->I

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Reagents and Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

  • Degassed water

  • Schlenk flask or sealed tube, magnetic stirrer, heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.

buchwald_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Amine - Base (e.g., NaOtBu or K3PO4) B Add Catalyst System: - Palladium source (e.g., Pd2(dba)3 or Pd(OAc)2) - Ligand (e.g., BINAP or Xantphos) - Solvent (e.g., Toluene or Dioxane) A->B C Degas Mixture (e.g., N2 or Ar bubbling) B->C D Heat to Reaction Temp. (e.g., 90-110 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to RT and Filter (through Celite®) E->F G Aqueous Work-up (Wash with H2O and brine) F->G H Dry and Concentrate G->H I Purify (e.g., Column Chromatography) H->I fgfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Transcription FGF FGF Ligand FGF->FGFR Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR

References

A Technical Guide to the Preliminary Biological Screening of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of various protein kinases, as well as antimicrobial and antiviral properties.[1][3][4] The strategic placement of halogen atoms, such as bromine and fluorine, can significantly influence the compound's physicochemical properties and its interaction with biological targets. Specifically, the bromine atom at the 5-position can serve as a crucial handle for further chemical modifications through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[5]

This technical guide outlines a proposed preliminary biological screening for the novel compound 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine. While direct experimental data for this specific molecule is limited in the public domain, this document provides a comprehensive screening strategy based on the well-documented activities of its structural analogs. The proposed screening cascade aims to efficiently assess its potential as a therapeutic agent, focusing on kinase inhibition and antimicrobial activity.

Proposed Screening Cascade

A logical workflow for the preliminary biological evaluation of this compound is essential for a thorough and efficient assessment of its therapeutic potential. The proposed cascade begins with broad-spectrum evaluations and progresses to more specific and targeted assays based on initial findings.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Assays cluster_2 Phase 3: Lead Generation A Compound Synthesis & QC (this compound) B Cytotoxicity Profiling (e.g., MTT/SRB Assay) A->B Initial Evaluation C Broad-Spectrum Kinase Panel A->C Initial Evaluation D Antimicrobial Screening (Gram-positive & Gram-negative) A->D Initial Evaluation E IC50 Determination for Active Kinase Hits C->E Kinase Hits F Minimum Inhibitory Concentration (MIC) Determination D->F Antimicrobial Hits G Cell-Based Kinase Activity Assay (e.g., Western Blot for p-Substrate) E->G Confirmed Hits H Structure-Activity Relationship (SAR) Studies F->H G->H I In Vivo Proof-of-Concept Studies H->I Optimized Analogs

Caption: Proposed workflow for the preliminary biological screening of this compound.

Kinase Inhibition Screening

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established hinge-binding motif for many protein kinases.[6][7] Derivatives have shown potent activity against various kinase families, including Fibroblast Growth Factor Receptors (FGFRs) and Cell Division Cycle 7 (Cdc7) kinase.[6][7][8] Therefore, a primary focus of the screening should be on evaluating the inhibitory potential of this compound against a panel of cancer-relevant kinases.

Experimental Protocol: Kinase Inhibition Assay (TR-FRET)

This protocol is based on established methods for evaluating small molecule kinase inhibitors.[2]

  • Objective: To determine the in vitro inhibitory activity of the test compound against a panel of purified kinases.

  • Assay Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. Inhibition of the kinase results in a decreased FRET signal.

  • Materials:

    • Purified recombinant kinases (e.g., FGFR1, FGFR2, FGFR3, VEGFR2)

    • Biotinylated substrate peptide

    • ATP

    • Kinase reaction buffer

    • Test compound (this compound) dissolved in DMSO

    • Detection solution containing Europium-labeled anti-phospho-substrate antibody and Allophycocyanin (APC)-labeled streptavidin

    • 384-well assay plates

  • Procedure: a. Dispense the test compound at various concentrations (e.g., 10-point serial dilution starting from 100 µM) into the assay plate. b. Add the kinase and the biotinylated substrate peptide to the wells containing the compound. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding the detection solution. f. Incubate for a further period to allow for antibody binding. g. Read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value (the concentration required to inhibit 50% of the kinase activity) is determined by fitting the data to a four-parameter logistic curve.

Data from Related 1H-pyrrolo[2,3-b]pyridine Derivatives (FGFR Inhibitors)

The following table summarizes the inhibitory activities of closely related compounds against FGFR kinases, providing a benchmark for potential activity.[6][7][9]

Compound IDModification on Pyrrolo[2,3-b]pyridineFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 5-trifluoromethyl, 3-((3,5-dimethoxyphenyl)methyl)7925712
4a 5-trifluoromethyl, 3-((3-methoxyphenyl)methyl)~100>1000>1000>1000
1 3-((3-methoxyphenyl)methyl)1900>10000>10000>10000

Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[6][7][9]

Relevant Signaling Pathway: FGFR Activation

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers.[6][7][9] Inhibitors targeting this pathway can block downstream signaling cascades that promote cell proliferation and survival.

G cluster_downstream Downstream Signaling cluster_output Cellular Response FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR RAS_MEK_ERK RAS-MEK-ERK Pathway FGFR->RAS_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Compound 5-bromo-6-fluoro- 1H-pyrrolo[2,3-b]pyridine Compound->FGFR Inhibition Proliferation Cell Proliferation & Survival RAS_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_MEK_ERK->Angiogenesis PI3K_AKT->Proliferation PI3K_AKT->Angiogenesis PLCg->Proliferation

Caption: Simplified FGFR signaling pathway and the potential point of inhibition.

Antimicrobial Screening

Pyrrole-containing compounds, including pyrrolopyridine derivatives, have shown promising antibacterial activity.[10][11] Therefore, a preliminary screening against a panel of pathogenic bacteria is warranted.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against selected bacterial strains.

  • Assay Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test compound dissolved in DMSO

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • 96-well microtiter plates

  • Procedure: a. Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. b. Prepare a standardized inoculum of each bacterial strain and add it to the wells. c. Include a growth control (no compound) and a sterility control (no bacteria). d. Incubate the plates at 37°C for 18-24 hours. e. Visually inspect the plates for turbidity. The MIC is the lowest concentration where no visible growth is observed.

  • Data Analysis: The MIC value is recorded in µg/mL or µM for each bacterial strain.

Data from Related Pyrrolopyridine Derivatives (Antibacterial Activity)

The table below presents antibacterial data for a related class of pyrrolopyridine compounds, indicating the potential for this scaffold to exhibit antimicrobial properties.

Compound ClassBacterial StrainMIC (µg/mL)
5-oxo-4H-pyrrolo[3,2-b]pyridine derivativeEscherichia coli3.35
Thiazolyl-bis-pyrrolo[2,3-b]pyridineStaphylococcus aureus>50
Thiazolyl-bis-pyrrolo[2,3-b]pyridineEscherichia coli>50

Data extracted from studies on the antibacterial potential of pyrrole-containing compounds.[10][11]

Conclusion

This technical guide provides a structured approach for the preliminary biological screening of this compound. Based on the extensive research into the 1H-pyrrolo[2,3-b]pyridine scaffold, the primary areas of investigation should be kinase inhibition and antimicrobial activity. The provided experimental protocols offer standardized methods for these initial evaluations. The data from related compounds suggest that this novel molecule holds potential as a kinase inhibitor, and further investigation through the proposed screening cascade is highly recommended to elucidate its therapeutic value. Subsequent steps following this preliminary screening would involve hit-to-lead optimization, further SAR studies, and in vivo efficacy testing.

References

Methodological & Application

Synthesis of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of various pharmaceutical compounds. The described synthetic route starts from commercially available starting materials and proceeds through a three-step sequence involving amination, bromination, and pyrrole ring formation. Detailed experimental protocols for each step are provided, along with a summary of expected yields and reaction conditions to facilitate reproducibility.

Synthetic Pathway Overview

The synthesis of this compound is accomplished via the following three-step process:

  • Synthesis of 2-amino-6-fluoropyridine: Nucleophilic aromatic substitution of 2,6-difluoropyridine with ammonia.

  • Synthesis of 5-bromo-2-amino-6-fluoropyridine: Regioselective bromination of 2-amino-6-fluoropyridine.

  • Synthesis of this compound: Annulation of the pyrrole ring via a modified Batcho-Leimgruber indole synthesis, which involves an initial nitration followed by reductive cyclization.

Synthesis_Pathway start 2,6-Difluoropyridine intermediate1 2-Amino-6-fluoropyridine start->intermediate1 NH4OH, 105 °C intermediate2 5-Bromo-2-amino-6-fluoropyridine intermediate1->intermediate2 Br2, Acetic Acid intermediate3 5-Bromo-6-fluoro-2-nitropyridine intermediate2->intermediate3 NaNO2, H2SO4 then NaNO2, Cu(II)SO4 product This compound intermediate3->product 1. DMF-DMA 2. Fe, Acetic Acid

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-amino-6-fluoropyridine

This procedure outlines the synthesis of 2-amino-6-fluoropyridine from 2,6-difluoropyridine.

Materials:

  • 2,6-Difluoropyridine

  • Ammonium hydroxide solution (28-30%)

  • Steel reaction tube

Procedure:

  • In a steel reaction tube, dissolve 2,6-difluoropyridine (1.0 eq) in ammonium hydroxide solution.

  • Seal the tube and heat the reaction mixture to 105 °C for 15 hours.

  • After cooling the reaction mixture in an ice bath, collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water and dry under vacuum to yield 2-amino-6-fluoropyridine as a white solid.[1][2]

Step 2: Synthesis of 5-bromo-2-amino-6-fluoropyridine

This protocol describes the regioselective bromination of 2-amino-6-fluoropyridine. This procedure is adapted from the bromination of 2-aminopyridine.

Materials:

  • 2-amino-6-fluoropyridine

  • Glacial acetic acid

  • Bromine

  • 40% Sodium hydroxide solution

  • Water

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 2-amino-6-fluoropyridine (1.0 eq) in glacial acetic acid.

  • Cool the solution to below 20 °C in an ice bath.

  • With vigorous stirring, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise over 1 hour. Maintain the temperature below 20 °C initially, then allow it to rise to 50 °C.

  • After the addition is complete, stir the mixture for an additional hour.

  • Dilute the reaction mixture with water to dissolve any precipitate.

  • Neutralize the solution with 40% sodium hydroxide solution with cooling.

  • Collect the precipitated product by filtration, wash with water until the washings are free of bromide ions, and dry to obtain 5-bromo-2-amino-6-fluoropyridine.

Step 3: Synthesis of this compound

This final step involves the formation of the pyrrole ring. A modified Batcho-Leimgruber indole synthesis is proposed, which requires the initial conversion of the amino group to a nitro group.

Part A: Nitration of 5-bromo-2-amino-6-fluoropyridine

Materials:

  • 5-bromo-2-amino-6-fluoropyridine

  • Concentrated sulfuric acid

  • Sodium nitrite

  • Copper(II) sulfate

Procedure:

  • Dissolve 5-bromo-2-amino-6-fluoropyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Add sodium nitrite (1.1 eq) portion-wise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of sodium nitrite (2.0 eq) and copper(II) sulfate (0.1 eq) in water.

  • Slowly add the diazonium salt solution to the nitrite solution at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-6-fluoro-2-nitropyridine.

Part B: Reductive Cyclization to this compound

Materials:

  • 5-bromo-6-fluoro-2-nitropyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Iron powder

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Heat a solution of 5-bromo-6-fluoro-2-nitropyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq) in a suitable solvent (e.g., DMF) to form the enamine intermediate.

  • After the enamine formation is complete (monitored by TLC), add a mixture of iron powder (5.0 eq) in acetic acid and ethanol.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the reaction mixture, filter to remove the iron, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

Quantitative Data Summary

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
12-Amino-6-fluoropyridine2,6-DifluoropyridineNH4OHWater1051594
25-Bromo-2-amino-6-fluoropyridine2-Amino-6-fluoropyridineBr2Acetic Acid20-502Est. 80-90
3A5-Bromo-6-fluoro-2-nitropyridine5-Bromo-2-amino-6-fluoropyridineNaNO2, H2SO4; NaNO2, CuSO4Water0-RT3-4Est. 60-70
3BThis compound5-Bromo-6-fluoro-2-nitropyridine1. DMF-DMA 2. FeDMF/Acetic Acid/EthanolReflux2-4Est. 50-60

Estimated yields are based on similar reactions reported in the literature.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Bromination cluster_step3 Step 3: Pyrrole Formation s1_start Dissolve 2,6-difluoropyridine in NH4OH s1_react Heat in sealed tube (105 °C, 15 h) s1_start->s1_react s1_isolate Cool, filter, wash, and dry s1_react->s1_isolate s1_product 2-Amino-6-fluoropyridine s1_isolate->s1_product s2_start Dissolve 2-amino-6-fluoropyridine in acetic acid s1_product->s2_start s2_react Add Br2 in acetic acid (20-50 °C, 2 h) s2_start->s2_react s2_workup Dilute, neutralize, filter, wash, and dry s2_react->s2_workup s2_product 5-Bromo-2-amino-6-fluoropyridine s2_workup->s2_product s3a_start Nitration of 5-bromo-2-amino-6-fluoropyridine s2_product->s3a_start s3b_react Enamine formation with DMF-DMA s3a_start->s3b_react s3c_cyclize Reductive cyclization with Fe/Acetic Acid s3b_react->s3c_cyclize s3_purify Filter, concentrate, and purify s3c_cyclize->s3_purify s3_product Final Product s3_purify->s3_product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block, also known as 5-bromo-6-fluoro-7-azaindole, is a key intermediate in the synthesis of a wide range of compounds with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors.

Introduction to the 1H-pyrrolo[2,3-b]pyridine Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its role in a variety of biologically active compounds. Derivatives of this heterocyclic system are of particular interest as inhibitors of protein kinases, which are crucial targets in oncology and other therapeutic areas.

Notably, the 1H-pyrrolo[2,3-b]pyridine framework is a key component of potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1][2] Abnormal activation of FGFR signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, is implicated in the progression of numerous cancers.[1] Consequently, the synthesis of novel 5-aryl-6-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives via Suzuki coupling is a critical step in the discovery of new anti-cancer therapeutics.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance and generally proceeds under mild conditions, making it an invaluable tool in the synthesis of complex molecules for drug discovery. For heteroaryl halides like this compound, the Suzuki coupling provides an efficient route to introduce aryl and heteroaryl substituents at the 5-position.

Illustrative Suzuki Coupling Reactions with Related Heterocycles

EntryBromo-HeterocycleArylboronic AcidCatalyst (mol%)Base (equivalents)SolventTemp. (°C)Time (h)Yield (%)
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (not specified)K₂CO₃Dimethoxyethane802High
23-Iodo-6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃ (5) / SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)60Not specified85
33-Iodo-6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine4-Methylphenylboronic acidPd₂(dba)₃ (5) / SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)60Not specified89
43-Iodo-6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine4-Fluorophenylboronic acidPd₂(dba)₃ (5) / SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)60Not specified79

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.

General Protocol for Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed solvent system via syringe. The final concentration of the substrate is typically between 0.1-0.2 M.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-6-fluoro-1H-pyrrolo[2,3-b]pyridine.

Visualizations

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow Experimental Workflow for Suzuki Coupling reagents Combine Reactants: This compound, Arylboronic Acid, Base, Catalyst inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent reaction Heat and Stir Reaction Mixture (e.g., 80-100 °C) add_solvent->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated 5-aryl-6-fluoro-1H-pyrrolo[2,3-b]pyridine purification->product

Caption: A generalized workflow for the Suzuki coupling reaction.

FGFR Signaling Pathway

FGFR_Signaling FGFR Signaling Pathway cluster_membrane Cell Membrane fgf FGF Ligand fgfr FGFR fgf->fgfr dimerization Dimerization & Autophosphorylation fgfr->dimerization plc PLCγ dimerization->plc pi3k PI3K dimerization->pi3k ras RAS dimerization->ras downstream Cell Proliferation, Survival, Migration plc->downstream akt Akt pi3k->akt mek MEK ras->mek akt->downstream erk ERK mek->erk erk->downstream

Caption: Key downstream pathways activated by FGFR signaling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural similarity to indole and its ability to act as a bioisostere for purine systems. This scaffold is a core component of numerous biologically active compounds, including kinase inhibitors targeting signaling pathways implicated in cancer. The functionalization of the 7-azaindole nucleus is a key strategy in the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine, a versatile building block for the synthesis of a diverse range of substituted 7-azaindole derivatives. The presence of the fluorine atom at the 6-position can modulate the electronic properties of the molecule, potentially influencing its biological activity and metabolic stability.

The protocols outlined below cover several key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for the formation of C-C bonds with aryl and heteroaryl partners, Buchwald-Hartwig amination for the synthesis of C-N coupled products, Sonogashira coupling for the introduction of alkyne moieties, and the Heck reaction for the formation of C-C bonds with alkenes.

Biological Context: Targeting the FGFR Signaling Pathway

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Aberrant activation of this pathway, through mutations, gene amplification, or translocations, is a known driver in a variety of cancers.[1] Consequently, the development of small molecule inhibitors targeting FGFRs is an active area of cancer drug discovery. The ability to readily diversify the 5-position of the this compound core through cross-coupling reactions provides a powerful tool for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of FGFR inhibitors.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT IP3_DAG IP3 / DAG PLCg->IP3_DAG RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration STAT->Proliferation IP3_DAG->Proliferation RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

FGFR Signaling Pathway

Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions with this compound and related 7-azaindole derivatives. Yields are representative and may vary depending on the specific coupling partner and reaction scale.

Table 1: Suzuki-Miyaura Coupling Conditions

EntryCoupling PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O9015Moderate to Good
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME802Good
3Pyridin-3-ylboronic acidPd₂(dba)₃ (2.5)SPhos (5)Cs₂CO₃Toluene/EtOH6012High
4Isoxazole-4-boronic acid pinacol ester[Pd(allyl)Cl]₂ (1) / XPhos (2)-K₃PO₄Dioxane10016Good

Table 2: Buchwald-Hartwig Amination Conditions

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)RuPhos (2)LiHMDSTHF651883
2AnilinePd(OAc)₂ (1)XPhos (2)NaOtBuToluene10012High
3n-ButylamineBrettPhos-precatalyst (2)-LiHMDSTHF651878
4CyclohexylaminePd(OAc)₂ (2)BINAP (3)NaOtBuToluene80460

Table 3: Sonogashira Coupling Conditions

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF80593
23-EthynylpyridinePd(PPh₃)₄ (5)CuI (10)Et₃NDMF6012Good
3Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT1885
4(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHFReflux12High

Table 4: Heck Reaction Conditions

EntryAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NMeCN8024Moderate to Good
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10020~97
3EthylenePd(OAc)₂ (5)-K₂CO₃DMF12018Good
4Allyl alcoholPd(OAc)₂ (5)-Et₃NMeCN8012Good

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

Experimental_Workflow start Start setup Assemble Schlenk flask under inert gas start->setup add_reagents Add this compound, Pd catalyst, ligand, and base setup->add_reagents add_solvent Add anhydrous solvent and coupling partner add_reagents->add_solvent degas Degas the reaction mixture (optional) add_solvent->degas react Heat reaction to desired temperature with stirring degas->react monitor Monitor reaction progress by TLC or LC-MS react->monitor workup Cool to RT, quench, and perform aqueous workup monitor->workup Upon completion purify Purify by column chromatography workup->purify characterize Characterize the final product (NMR, MS) purify->characterize end End characterize->end

General Experimental Workflow
Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry Schlenk tube, add this compound, the boronic acid/ester, the base, and the palladium catalyst.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-6-fluoro-1H-pyrrolo[2,3-b]pyridine.[2]

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%)

  • Ligand (if not using a precatalyst)

  • Base (e.g., LiHMDS, 2.2 equiv)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a glovebox, add this compound, the palladium precatalyst, and a stir bar to a vial.

  • In a separate vial, dissolve the amine in the anhydrous solvent.

  • Add the amine solution to the vial containing the starting material and catalyst.

  • Add the base to the reaction mixture.

  • Seal the vial and heat to the desired temperature (e.g., 65 °C) with stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.[3]

Protocol 3: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., triethylamine, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • To a dry Schlenk tube, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the anhydrous solvent and the base via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.[4]

Protocol 4: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., MeCN)

Procedure:

  • To a dry, sealable reaction tube, add this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the base, and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-vinyl-6-fluoro-1H-pyrrolo[2,3-b]pyridine.[5]

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a robust and versatile platform for the synthesis of a wide array of substituted 7-azaindole derivatives. The protocols outlined in this document serve as a starting point for the development of novel compounds with potential applications in drug discovery, particularly in the design of kinase inhibitors targeting pathways such as the FGFR signaling cascade. Careful optimization of reaction conditions for each specific coupling partner is recommended to achieve optimal results.

References

Application Notes and Protocols for the Functionalization of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-6-fluoro-7-azaindole, is a key heterocyclic building block in medicinal chemistry. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure, recognized as a bioisostere of indole and purine, and is a core component of numerous kinase inhibitors and other therapeutic agents. The presence of a bromine atom at the C5 position and a fluorine atom at the C6 position offers distinct opportunities for selective functionalization. The C5-bromo position is particularly amenable to various palladium-catalyzed cross-coupling reactions, providing a versatile handle for the introduction of a wide range of molecular diversity. This document provides detailed application notes and representative protocols for the functionalization of the this compound core via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Key Functionalization Strategies

The primary strategies for the functionalization of the this compound core revolve around palladium-catalyzed cross-coupling reactions at the C5-bromo position. These reactions are highly efficient and tolerate a wide variety of functional groups, making them ideal for the synthesis of complex molecules in drug discovery programs.

Caption: Key palladium-catalyzed cross-coupling reactions for the functionalization of the this compound core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting the this compound with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[1] This reaction is widely used to introduce aryl and heteroaryl moieties.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromo-substituted pyridines and related heterocycles. These conditions can serve as a starting point for the optimization of reactions with this compound.

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O (4:1)85-95>1585
22-bromo-6-methyl-1H-benzo[d]imidazole4-Methoxyphenylboronic acidPd(OAc)₂ (5) / SPhos (10)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)1001292
35-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)Dimethoxyethane80285

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K₃PO₄) B Add Catalyst System: - Pd(PPh₃)₄ or Pd(dppf)Cl₂ A->B C Add Degassed Solvent: - e.g., 1,4-Dioxane/Water B->C D Heat and Stir (e.g., 80-100 °C) C->D E Monitor by TLC/LC-MS D->E F Quench with Water E->F G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Dry, Concentrate G->H I Purify by Chromatography H->I

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk tube or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the tube.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 85-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-6-fluoro-1H-pyrrolo[2,3-b]pyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a suitable ligand and base. This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

The following table presents typical conditions for the Buchwald-Hartwig amination of bromo-pyridines, which can be adapted for this compound.

EntryAryl HalideAmineCatalyst/Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ (0.18) / BINAP (0.35)NaOtBu (2.8)Toluene80460
22-amino-5-bromo-4-methylpyridineMorpholinePd(OAc)₂ (2) / dppp (4)NaOtBu (2)Toluene80-100N/A98
35-bromo-N-phenylpyridin-3-amineAnilinePd₂(dba)₃ (2.5) / BINAP (5)NaOtBu (1.4)Toluene100-11012-24High

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex L₂Pd(II)(Ar)(Br) OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord Pd_Amido L₂Pd(II)(Ar)(NR¹R²) Amine_Coord->Pd_Amido Byproduct Base-HBr Amine_Coord->Byproduct RedElim Reductive Elimination Pd_Amido->RedElim RedElim->Pd0 Product Ar-NR¹R² RedElim->Product Product Formation Reactants Ar-Br + HNR¹R² + Base Reactants->OxAdd Ar-Br Reactants->Amine_Coord HNR¹R², Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 5-amino-6-fluoro-1H-pyrrolo[2,3-b]pyridine derivative.

Sonogashira Coupling

The Sonogashira coupling reaction is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. This reaction is particularly useful for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key pharmacophores.

Data Presentation: Representative Conditions for Sonogashira Coupling

The following table provides representative conditions for the Sonogashira coupling of bromo-substituted heterocycles. These can be used as a guide for reactions involving this compound.

EntryAryl HalideAlkyneCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
16-bromo-3-fluoro-2-cyanopyridine1-ethyl-4-ethynylbenzenePd(PPh₃)₄ (15) / CuI (30)Et₃N (excess)THFrt1693
25-bromoindolePhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N (2)DMF804-693
32-amino-3-bromopyridinePhenylacetylenePdCl₂(PPh₃)₂ (5) / CuI (10)Et₃N (excess)Toluene100398

Experimental Protocol: General Procedure for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Terminal Alkyne - Base (e.g., Et₃N) B Add Catalyst System: - PdCl₂(PPh₃)₂ - CuI A->B C Add Degassed Solvent: - e.g., THF or DMF B->C D Stir at RT or Heat (e.g., 25-80 °C) C->D E Monitor by TLC/LC-MS D->E F Filter and Concentrate E->F G Extract with Organic Solvent F->G H Dry, Concentrate G->H I Purify by Chromatography H->I

Caption: General experimental workflow for the Sonogashira coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-3 equiv or as solvent)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 5-alkynyl-6-fluoro-1H-pyrrolo[2,3-b]pyridine.

Conclusion

The this compound core is a valuable and versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide efficient and reliable methods for the functionalization of the C5-position. The protocols and data presented herein, based on closely related heterocyclic systems, offer a solid foundation for researchers to develop and optimize synthetic routes towards new chemical entities for drug discovery and development. Careful selection of catalysts, ligands, bases, and reaction conditions will be crucial for achieving high yields and purity with this specific substrate.

References

Application Notes and Protocols for the N-arylation of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various pharmaceutically active compounds. The N-arylation of this scaffold can be achieved through several established methods, primarily leveraging transition metal catalysis. The two most common and effective approaches are the Copper-Catalyzed Ullmann-type coupling and the Palladium-Catalyzed Buchwald-Hartwig amination.

The choice of method often depends on the specific arylating agent, functional group tolerance, and desired reaction conditions. Below, we provide a comparative overview of these methods, detailed experimental protocols, and a summary of reaction conditions reported for analogous substrates to guide reaction optimization.

Data Presentation: Comparative Analysis of N-arylation Conditions for 7-Azaindole Scaffolds

The following table summarizes various conditions reported for the N-arylation of 7-azaindole and related derivatives, providing a valuable reference for optimizing the reaction for this compound.

EntryCoupling TypeCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Copper-CatalyzedCuI (5-10)N,N'-Dimethylethylenediamine (10-20)K₃PO₄ or Cs₂CO₃Toluene or Dioxane110-12012-2470-95[1]
2Copper-CatalyzedCuItrans-1,2-cyclohexanediamineK₃PO₄Dioxane11024High[2]
3Copper-CatalyzedCu(OAc)₂Pyridine-CH₂Cl₂Room Temp12Moderate to Good[3]
4Iron-CatalyzedFeBr₃N,N'-Dimethylethylenediamine (DMEDA)K₃PO₄Water12518-24up to 96[4]
5Palladium-CatalyzedPd₂(dba)₃ (1-2)Xantphos (2-4) or BINAP (2-4)K₃PO₄ or NaOtBuToluene or Dioxane80-1108-1675-98[1]
6Palladium-Catalyzed[Pd₂(dba)₃] (0.18 mmol)(±)-BINAP (0.35 mmol)NaOBuᵗToluene80460[5]
7Palladium-CatalyzedPd(OAc)₂ (10)X-Phos (10)KOt-BuToluene15024Good to Excellent[6]

Experimental Protocols

Protocol 1: Copper-Catalyzed N-arylation (Ullmann-Type Coupling)

This protocol is adapted from established procedures for the N-arylation of 7-azaindole derivatives and is a robust starting point for the target substrate.[1][2]

Materials:

  • This compound

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Toluene or Dioxane

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, brine, sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).

  • Add anhydrous toluene (5 mL) to the vessel, followed by DMEDA (0.2 mmol, 20 mol%).

  • Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-arylated product.

Protocol 2: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

This protocol utilizes a palladium catalyst and a phosphine ligand, which can be effective for a wide range of aryl halides and often proceeds under milder conditions than Ullmann couplings.[1][7]

Materials:

  • This compound

  • Aryl bromide or aryl chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Dioxane

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, saturated aqueous ammonium chloride (NH₄Cl), brine, sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.03 mmol, 3 mol%).

  • Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst complex.

  • To this mixture, add this compound (1.0 mmol), the aryl halide (1.2 mmol), and NaOtBu (1.4 mmol).

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).[1]

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired N-arylated product.

Mandatory Visualizations

General Experimental Workflow for N-arylation

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Add reactants, catalyst, ligand, and base to a dry reaction vessel under an inert atmosphere. B Add anhydrous solvent. A->B C Heat and stir the reaction mixture. B->C D Monitor reaction progress by TLC/LC-MS. C->D E Cool to room temperature. D->E F Dilute and filter to remove solids (if applicable). E->F G Perform aqueous work-up (wash with water/brine). F->G H Dry organic layer and concentrate. G->H I Purify by flash column chromatography. H->I J Characterize the pure product. I->J G cluster_goal Goal cluster_methods Primary Catalytic Methods cluster_reagents_ullmann Key Reagents (Ullmann) cluster_reagents_buchwald Key Reagents (Buchwald-Hartwig) Goal N-arylation of this compound Ullmann Copper-Catalyzed (Ullmann-Type) Goal->Ullmann Buchwald Palladium-Catalyzed (Buchwald-Hartwig) Goal->Buchwald Cu_cat Catalyst: CuI, Cu(OAc)₂ Ullmann->Cu_cat Cu_ligand Ligand: Diamines, Pyridine Ullmann->Cu_ligand Cu_base Base: K₃PO₄, Cs₂CO₃ Ullmann->Cu_base Pd_cat Catalyst: Pd₂(dba)₃, Pd(OAc)₂ Buchwald->Pd_cat Pd_ligand Ligand: Xantphos, BINAP Buchwald->Pd_ligand Pd_base Base: NaOtBu, KOtBu Buchwald->Pd_base

References

Application of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 6-fluoro-5-bromo-7-azaindole, is a halogenated heterocyclic compound that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in drug discovery, most notably in the development of kinase inhibitors. This is due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions with the hinge region of the kinase active site.

The presence of a bromine atom at the 5-position provides a versatile handle for the introduction of various aryl and heteroaryl substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The fluorine atom at the 6-position can enhance the binding affinity of the final compound to its target protein and improve its metabolic stability and pharmacokinetic properties. This application note will detail the potential use of this compound in the synthesis of kinase inhibitors, with a focus on the RAF-MEK-ERK signaling pathway. While specific examples for this exact isomer are not prevalent in public literature, its reactivity can be inferred from closely related analogs like 5-bromo-7-azaindole, a key component in the synthesis of the BRAF inhibitor Vemurafenib.

Key Applications in Kinase Inhibitor Synthesis

The primary application of this compound in kinase inhibitor synthesis is as a scaffold for the construction of molecules targeting the ATP-binding site of various kinases. The bromine atom at the 5-position is strategically placed for derivatization to explore the chemical space and optimize the potency and selectivity of the inhibitor.

Targeted Signaling Pathway: The RAF-MEK-ERK Cascade

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often due to mutations in key proteins like BRAF, is a hallmark of many cancers, including melanoma.[1] Kinase inhibitors targeting components of this pathway, such as BRAF, have shown significant clinical efficacy. The 7-azaindole core is a well-established pharmacophore for BRAF inhibitors.[1]

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates BRAF BRAF Ras->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocates and Phosphorylates Inhibitor 7-Azaindole Inhibitor (e.g., Vemurafenib analog) Inhibitor->BRAF Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Figure 1: The RAF-MEK-ERK signaling pathway and the inhibitory action of a 7-azaindole-based kinase inhibitor on BRAF.

Experimental Protocols

The following protocols are representative examples of how this compound could be utilized in the synthesis of kinase inhibitors, based on established methodologies for analogous compounds.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for introducing diversity at the 5-position of the azaindole core.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add 1,4-dioxane and water in a 4:1 ratio.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-6-fluoro-1H-pyrrolo[2,3-b]pyridine derivative.

Protocol 2: N-Protection of the Pyrrole Ring

For subsequent reactions, protection of the pyrrole nitrogen may be necessary. A common protecting group is the tosyl (Ts) group.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equivalents)

  • Sodium hydride (NaH) (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C.

  • Carefully add sodium hydride (1.2 equivalents) to the cooled THF.

  • Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to obtain the N-tosyl protected product.

Synthesis_Workflow Start 5-bromo-6-fluoro- 1H-pyrrolo[2,3-b]pyridine N_Protection N-Protection (e.g., Tosylation) Start->N_Protection Suzuki Suzuki-Miyaura Cross-Coupling N_Protection->Suzuki Deprotection Deprotection Suzuki->Deprotection Final_Inhibitor Final Kinase Inhibitor Deprotection->Final_Inhibitor Aryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid Aryl_Boronic_Acid->Suzuki

Figure 2: A generalized workflow for the synthesis of a kinase inhibitor starting from this compound.

Data Presentation

The following tables present hypothetical, yet representative, data for a series of kinase inhibitors synthesized using a 6-fluoro-7-azaindole scaffold. This data is intended to illustrate the type of information that would be generated during a drug discovery campaign utilizing this compound.

Table 1: Suzuki-Miyaura Coupling Reaction Yields

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-fluoro-5-phenyl-1H-pyrrolo[2,3-b]pyridine85
24-Methoxyphenylboronic acid6-fluoro-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine82
33-Chlorophenylboronic acid5-(3-chlorophenyl)-6-fluoro-1H-pyrrolo[2,3-b]pyridine78
4Pyridin-3-ylboronic acid6-fluoro-5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine75

Table 2: Biological Activity of Hypothetical 6-Fluoro-7-azaindole Based Kinase Inhibitors

CompoundR Group at 5-positionBRAF V600E IC₅₀ (nM)[1]MEK Phosphorylation IC₅₀ (nM)[1]Cell Proliferation (A375) IC₅₀ (nM)[1]
1 Phenyl502575
2 4-Methoxyphenyl422068
3 3-Chlorophenyl351555
4 Pyridin-3-yl653080
Vemurafenib 2,4-difluoro-3-sulfonamidophenyl311110-50

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The strategic positioning of the bromo and fluoro substituents on the privileged 7-azaindole scaffold provides a robust platform for medicinal chemists to develop potent and selective drug candidates. The amenability of the 5-bromo position to palladium-catalyzed cross-coupling reactions allows for the systematic exploration of structure-activity relationships, crucial for optimizing the pharmacological profile of potential therapeutics targeting key oncogenic signaling pathways like the RAF-MEK-ERK cascade. The protocols and data presented herein, while based on analogous structures, provide a strong foundation for researchers to incorporate this building block into their kinase inhibitor discovery programs.

References

Application Notes and Protocols: Design and Synthesis of Novel Inhibitors Using 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of novel kinase inhibitors utilizing the versatile starting material, 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine. This scaffold is a privileged structure in medicinal chemistry, particularly for developing targeted therapies against various cancers and inflammatory diseases.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a key heterocyclic scaffold in the development of kinase inhibitors. Its structure mimics the purine core of ATP, allowing derivatives to act as competitive inhibitors in the ATP-binding pocket of various kinases. The strategic placement of bromo and fluoro substituents at the 5 and 6 positions, respectively, provides crucial handles for synthetic elaboration and can enhance binding affinity and selectivity. This document outlines synthetic strategies, highlights key biological targets, and provides detailed protocols for researchers working on the discovery of new therapeutic agents.

Key Biological Targets and Rationale

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have shown potent inhibitory activity against several important kinase families implicated in disease progression.

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is a known driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a potent hinge-binder for designing FGFR inhibitors.[1][2][3]

  • Inhibitor of nuclear factor kappa-B kinase (IKKα): The NF-κB signaling pathway is central to inflammation and immunity. Selective inhibitors of IKKα, a key regulator of the non-canonical NF-κB pathway, can be developed from this scaffold.[4]

  • Other Kinases: This versatile scaffold has also been employed to develop inhibitors for other kinases such as ALK, ROS1, TGF-βRI, and c-Met, demonstrating its broad applicability in drug discovery.[5]

Quantitative Data Summary

The following tables summarize the in-vitro potency of representative kinase inhibitors synthesized from 1H-pyrrolo[2,3-b]pyridine and related scaffolds. This data highlights the potential of this chemical starting material in generating highly active compounds against various kinase targets.

Compound IDTarget Kinase(s)IC50 (nM)Reference
4h FGFR1, FGFR2, FGFR3, FGFR47, 9, 25, 712[1][2][3]
Compound 3f TGF-βRI2[5]
Compound 9 c-Met22.8[5]
Compound 6 CDK851.3[5]
Lorlatinib ALK, ROS1ALK: <0.07, ROS1: <0.02[5]
Compound IDTarget Kinase(s)Ki (nM)Reference
SU1261 IKKα, IKKβ10, 680[4]
SU1349 IKKα, IKKβ16, 3352[4]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by inhibitors derived from the this compound scaffold.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Inhibitor 5-bromo-6-fluoro-1H-pyrrolo [2,3-b]pyridine Derivative Inhibitor->Dimerization Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Cell_Responses Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Cell_Responses PI3K_AKT->Cell_Responses PLCg->Cell_Responses

Caption: FGFR Signaling Pathway Inhibition.

NFkB_Signaling_Pathway Stimulus Stimulus (e.g., CD40L, BAFF) Receptor Receptor Stimulus->Receptor NIK NIK Receptor->NIK Activates IKKa_dimer IKKα Dimer NIK->IKKa_dimer Activates p100_p52 p100 Phosphorylation & Processing to p52 IKKa_dimer->p100_p52 Inhibitor 5-bromo-6-fluoro-1H-pyrrolo [2,3-b]pyridine Derivative Inhibitor->IKKa_dimer Inhibits p52_RelB p52-RelB Complex p100_p52->p52_RelB Nucleus Nucleus p52_RelB->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Caption: Non-Canonical NF-κB Pathway Inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of kinase inhibitors starting from this compound.

General Synthetic Workflow

The functionalization of the this compound core typically involves palladium-catalyzed cross-coupling reactions at the C5 position.

Synthetic_Workflow Start 5-bromo-6-fluoro- 1H-pyrrolo[2,3-b]pyridine Protection N-Protection (e.g., SEM, Boc) Start->Protection Coupling Pd-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) Protection->Coupling Intermediate Functionalized Pyrrolopyridine Coupling->Intermediate Aryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Aryl_Boronic_Acid->Coupling Amine Amine Amine->Coupling Deprotection Deprotection Intermediate->Deprotection Final_Product Final Inhibitor Deprotection->Final_Product

Caption: General Synthetic Workflow.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of this compound with a boronic acid or ester to introduce aryl or heteroaryl moieties.

Materials:

  • N-protected this compound (1.0 eq)

  • Aryl/heteroaryl boronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 - 0.1 eq)

  • Base (e.g., K2CO3, Na2CO3, Cs2CO3, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, toluene/water mixture)

Procedure:

  • To a flame-dried reaction vessel, add the N-protected this compound, aryl/heteroaryl boronic acid/ester, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent, followed by the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to 80-110 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details the C-N cross-coupling of an amine with this compound.

Materials:

  • N-protected this compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd2(dba)3, 0.05 eq)

  • Ligand (e.g., Xantphos, BINAP, 0.1 eq)

  • Base (e.g., Cs2CO3, NaOtBu, 1.5 - 2.5 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

Procedure:

  • To an oven-dried reaction vessel, add the N-protected this compound, the amine, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst and the ligand to the vessel under the inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 90-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.

Protocol 3: N-Deprotection

This protocol outlines a general procedure for the removal of a standard nitrogen protecting group (e.g., SEM or Boc).

For SEM (2-(trimethylsilyl)ethoxymethyl) group:

  • Dissolve the protected compound in a suitable solvent (e.g., dichloromethane or THF).

  • Add a fluoride source (e.g., tetrabutylammonium fluoride - TBAF, 1.5-3.0 eq) or an acid (e.g., trifluoroacetic acid - TFA).

  • Stir the reaction at room temperature for 1-4 hours.

  • Quench the reaction and perform an aqueous workup.

  • Purify the product by chromatography or recrystallization.

For Boc (tert-butyloxycarbonyl) group:

  • Dissolve the protected compound in a suitable solvent (e.g., dichloromethane, 1,4-dioxane).

  • Add a strong acid (e.g., trifluoroacetic acid or HCl in dioxane).

  • Stir the reaction at room temperature for 1-3 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting salt can be used as is or neutralized with a base and purified.

Conclusion

The this compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to design and develop new targeted therapies for a range of diseases. The strategic use of cross-coupling reactions allows for the exploration of diverse chemical space, leading to the identification of potent and selective inhibitors.

References

experimental procedure for gram-scale synthesis of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, two-step experimental procedure for the gram-scale synthesis of the valuable pharmaceutical intermediate, 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine. The synthesis commences with the formation of 6-fluoro-1H-pyrrolo[2,3-b]pyridine from 6-amino-1H-pyrrolo[2,3-b]pyridine via a diazotization reaction, followed by selective bromination at the C5 position.

Summary of Key Quantitative Data

StepReactantMolecular Weight ( g/mol )MolesMass (g)Reagent/SolventQuantityYield (%)
16-Amino-1H-pyrrolo[2,3-b]pyridine133.140.3040.0Hydrogen Fluoride-Pyridine (70%)120 g>70
Sodium Nitrite69.0 g
26-Fluoro-1H-pyrrolo[2,3-b]pyridine136.120.07310.0N-Bromosuccinimide (NBS)13.0 g~90
Dichloromethane (DCM)200 mL

Experimental Protocols

Step 1: Synthesis of 6-fluoro-1H-pyrrolo[2,3-b]pyridine

This procedure is adapted from a known method for the large-scale preparation of 6-fluoro-7-azaindole.[1]

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add hydrogen fluoride-pyridine solution (70%, 120 g).

  • Cool the solution to below -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Slowly add 6-amino-1H-pyrrolo[2,3-b]pyridine (40.0 g, 0.30 mol) in portions, ensuring the internal temperature remains below -20 °C.

  • Once the addition is complete, add sodium nitrite (69.0 g, 1.0 mol) in small portions over 1-2 hours, maintaining the temperature below -20 °C.

  • After the addition of sodium nitrite is complete, allow the reaction mixture to stir at -20 °C for an additional hour.

  • Prepare a quenching solution of sodium bicarbonate, ice, water, and ethyl acetate.

  • Carefully and slowly add the reaction mixture to the quenching solution with vigorous stirring. Caution: This is a highly exothermic reaction with significant gas evolution.

  • Once the quenching is complete, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 6-fluoro-1H-pyrrolo[2,3-b]pyridine as a solid. The expected yield is greater than 70%.[1]

Step 2: Synthesis of this compound

This procedure is based on a general method for the bromination of electron-rich heterocyclic compounds using N-bromosuccinimide (NBS).

Procedure:

  • To a stirred solution of 6-fluoro-1H-pyrrolo[2,3-b]pyridine (10.0 g, 0.073 mol) in dichloromethane (200 mL) in a round-bottom flask, add N-bromosuccinimide (13.0 g, 0.073 mol) in one portion at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed as monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, dilute the reaction mixture with dichloromethane (100 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to quench any remaining bromine.

  • Wash the organic layer with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid. The expected yield is approximately 90%.

Experimental Workflow

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Synthesis of 6-fluoro-1H-pyrrolo[2,3-b]pyridine cluster_step2 Step 2: Synthesis of this compound A 6-Amino-1H-pyrrolo[2,3-b]pyridine B Diazotization (HF-Pyridine, NaNO2, < -20°C) A->B C Quenching & Work-up B->C D Purification (Column Chromatography) C->D E 6-Fluoro-1H-pyrrolo[2,3-b]pyridine D->E F 6-Fluoro-1H-pyrrolo[2,3-b]pyridine G Bromination (NBS, DCM, rt) F->G H Work-up G->H I Purification (Recrystallization) H->I J This compound I->J

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine, a halogenated derivative of the 7-azaindole scaffold, presents a valuable starting point for fragment-based drug discovery (FBDD). The pyrrolo[2,3-b]pyridine core is a well-established hinge-binding motif for many kinases, and the strategic placement of bromine and fluorine atoms offers vectors for chemical elaboration and opportunities for specific interactions within protein binding sites.[1][2][3][4] The bromine atom can serve as a handle for synthetic modifications, while the fluorine atom can modulate physicochemical properties and engage in favorable interactions with the target protein. This document outlines the application of this fragment in a hypothetical FBDD campaign targeting Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers.[1][2][4]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.03 g/mol
LogP (calculated) 1.85
Topological Polar Surface Area 41.9 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rule of Three Compliance Yes

Table 2: Representative Data from a Hypothetical Fragment Screening Campaign

Fragment IDScreening MethodTargetBinding Affinity (K D )Ligand Efficiency (LE)
FBDD-001 Surface Plasmon Resonance (SPR)FGFR1 Kinase Domain250 µM0.35
FBDD-001 ¹⁹F NMRFGFR1 Kinase DomainHit ConfirmedN/A
FBDD-001 Isothermal Titration Calorimetry (ITC)FGFR1 Kinase Domain220 µM0.36

Experimental Protocols

1. Fragment Library Preparation

The this compound fragment should be of high purity (>95%) as confirmed by NMR and LC-MS. A stock solution is prepared in 100% DMSO at a concentration of 100 mM and stored at -20°C. For screening assays, working solutions are prepared by diluting the stock solution in the respective assay buffers.

2. Primary Fragment Screening: Surface Plasmon Resonance (SPR)

  • Objective: To identify fragments that bind to the target protein in a label-free and real-time manner.

  • Methodology:

    • Immobilize the biotinylated FGFR1 kinase domain on a streptavidin-coated sensor chip.

    • Prepare a dilution series of the fragment (e.g., 1000, 500, 250, 125, 62.5 µM) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

    • Regenerate the sensor surface between injections with a mild regeneration solution.

    • Fit the steady-state responses to a 1:1 binding model to determine the dissociation constant (K D ).

3. Orthogonal Screening Method: ¹⁹F NMR

  • Objective: To confirm the binding of the fluorine-containing fragment to the target protein using an orthogonal biophysical method.

  • Methodology:

    • Prepare two samples: one containing the this compound fragment (e.g., 100 µM) in a suitable buffer and another containing the fragment plus the target protein (e.g., 10 µM FGFR1).

    • Acquire ¹⁹F NMR spectra for both samples.

    • Binding of the fragment to the protein will result in a perturbation of the ¹⁹F NMR signal (e.g., chemical shift change, line broadening, or decrease in signal intensity) compared to the fragment-only spectrum.

4. Hit Validation and Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

  • Objective: To validate the binding interaction and determine the thermodynamic parameters (ΔH, ΔS) of binding.

  • Methodology:

    • Load the FGFR1 kinase domain into the sample cell of the ITC instrument.

    • Load a concentrated solution of the fragment into the injection syringe.

    • Perform a series of injections of the fragment into the protein solution while monitoring the heat change.

    • Integrate the heat pulses and fit the data to a suitable binding model to determine the K D , stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

5. Fragment Elaboration Strategy

Once confirmed as a binder, the this compound fragment can be elaborated into more potent leads. The bromine at the 5-position is a key vector for synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira) to explore the solvent-exposed region of the kinase active site. The fluorine at the 6-position can be maintained to enhance binding affinity and modulate metabolic stability. Structure-based drug design, guided by X-ray crystallography or computational modeling, is crucial for the rational design of elaborated compounds.

Visualizations

FBDD_Workflow Fragment_Library Fragment Library (this compound) Primary_Screening Primary Screening (SPR) Fragment_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Orthogonal_Screening Orthogonal Screening (¹⁹F NMR) Hit_Identification->Orthogonal_Screening Hit_Validation Hit Validation (ITC) Orthogonal_Screening->Hit_Validation Structure_Based_Design Structure-Based Design (X-ray Crystallography / Modeling) Hit_Validation->Structure_Based_Design Fragment_Elaboration Fragment Elaboration (Medicinal Chemistry) Structure_Based_Design->Fragment_Elaboration Lead_Optimization Lead Optimization Fragment_Elaboration->Lead_Optimization

Caption: Workflow for a fragment-based drug discovery campaign.

Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Downstream Downstream Signaling (RAS-MEK-ERK, PI3K-AKT) Dimerization->Downstream Fragment 5-bromo-6-fluoro-1H- pyrrolo[2,3-b]pyridine Fragment->Dimerization Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of the FGFR signaling pathway.

Logical_Relationship Fragment Fragment (5-bromo-6-fluoro-1H- pyrrolo[2,3-b]pyridine) Pyrrolo_pyridine_core Pyrrolo[2,3-b]pyridine Core (Hinge Binding) Fragment->Pyrrolo_pyridine_core Bromine 5-Bromo Group (Vector for Elaboration) Fragment->Bromine Fluorine 6-Fluoro Group (Modulates Properties) Fragment->Fluorine Lead_Compound Potent Lead Compound Pyrrolo_pyridine_core->Lead_Compound Bromine->Lead_Compound Fluorine->Lead_Compound

Caption: Key structural features of the fragment for lead development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical research and development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, based on established synthetic routes for related 7-azaindole derivatives. A plausible synthetic approach involves the cyclization of a substituted pyridine precursor.

Assumed Synthetic Pathway:

A common strategy for the synthesis of 7-azaindoles involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. A likely precursor for this synthesis is a derivative of 2-amino-5-bromo-6-fluoropyridine. The following troubleshooting guide is based on a hypothetical two-step process: 1) Introduction of a C2-unit to the 3-position of the pyridine ring, and 2) Cyclization to form the pyrrole ring.

A 2-Amino-5-bromo-6-fluoropyridine B Introduction of C2 Unit (e.g., Sonogashira coupling) A->B Reagents: - Terminal alkyne - Pd catalyst - Cu(I) co-catalyst - Base C Cyclization Precursor B->C D Intramolecular Cyclization C->D Conditions: - Base or - Acid catalysis E This compound D->E Start Low Yield in Sonogashira Coupling Check_Conditions Verify Anhydrous & Anaerobic Conditions Start->Check_Conditions Change_Catalyst Screen Different Pd Catalysts & Ligands Check_Conditions->Change_Catalyst Conditions OK Optimize_Base Test Alternative Bases (e.g., K₂CO₃, Cs₂CO₃) Change_Catalyst->Optimize_Base Optimize_Temp Adjust Reaction Temperature Optimize_Base->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Technical Support Center: Purification of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine. The following information is designed to address common challenges encountered during the purification of this and structurally related halogenated N-heterocyclic compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound via common laboratory techniques such as column chromatography and recrystallization.

Issue 1: Co-elution of the product with impurities during column chromatography.

  • Question: I am performing column chromatography to purify this compound, but I am observing significant overlap between the product peak and one or more impurity peaks. How can I improve the separation?

  • Answer: Co-elution is a common challenge, especially with closely related impurities. Here are several strategies to improve your separation:

    • Optimize the Mobile Phase:

      • Adjust Polarity: If your product and impurity are co-eluting, systematically vary the polarity of your eluent. For normal-phase chromatography (e.g., silica gel), a gradual decrease in the polarity of the mobile phase (e.g., reducing the percentage of ethyl acetate in hexane) can increase the retention time and may improve separation.

      • Introduce a Different Solvent: Sometimes, a simple binary solvent system is insufficient. Introducing a third solvent with different properties (e.g., dichloromethane or toluene for aromatic compounds) can alter the selectivity of the separation.[1] For polar compounds, a mobile phase of dichloromethane with a small percentage of methanol can be effective.[1]

    • Change the Stationary Phase:

      • If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for nitrogen-containing heterocycles, as it may interact differently with your compound and impurities.[1]

      • For very polar compounds, reverse-phase chromatography (e.g., C18 silica) might provide a better separation.

    • Improve Column Packing and Loading:

      • Ensure your column is packed uniformly to avoid channeling.

      • Load your sample in a minimal amount of solvent to ensure a narrow starting band. If the compound has poor solubility in the eluent, consider dry loading.[2]

Issue 2: The product appears to be degrading on the silica gel column.

  • Question: My TLC analysis of the crude material shows a clean spot for the product, but after column chromatography, I see new, lower Rf spots, and my yield is low. Is my compound unstable on silica gel?

  • Answer: Yes, some nitrogen-containing heterocycles can be sensitive to the acidic nature of standard silica gel, leading to degradation.[3][4] Here’s how to address this:

    • Test for Stability: Before running a column, perform a simple stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If you see streaking or new spots, your compound is likely degrading on the silica.

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. Prepare a slurry of silica gel in your column solvent containing a small amount of a volatile base like triethylamine (~1%).

    • Use an Alternative Stationary Phase: As mentioned previously, switching to neutral alumina can prevent acid-catalyzed degradation.

Issue 3: Difficulty in finding a suitable recrystallization solvent.

  • Question: I am trying to purify this compound by recrystallization, but I can't find a single solvent that provides good solubility when hot and poor solubility when cold. What should I do?

  • Answer: Finding the ideal single solvent can be challenging. A mixed-solvent system is often the solution.[5] Here is a systematic approach:

    • Identify a "Good" Solvent: Find a solvent in which your compound is highly soluble, even at room temperature.

    • Identify a "Poor" Solvent: Find a solvent in which your compound is poorly soluble, even at elevated temperatures.

    • Ensure Miscibility: The "good" and "poor" solvents must be miscible with each other.

    • Perform the Recrystallization:

      • Dissolve your crude product in a minimal amount of the hot "good" solvent.

      • While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness.

      • Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

      • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Common Mixed-Solvent Systems: For polar aromatic compounds, common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[6]

Issue 4: The purified product still shows minor impurities by HPLC.

  • Question: After column chromatography and/or recrystallization, my compound is >95% pure by TLC and ¹H NMR, but HPLC analysis shows several small impurity peaks. How can I achieve higher purity?

  • Answer: HPLC is a more sensitive analytical technique than TLC and NMR. To remove trace impurities, preparative HPLC is often necessary.

    • Method Development:

      • Start with an analytical HPLC method to achieve baseline separation of your product from the impurities. You may need to screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid).

    • Scale-Up to Preparative HPLC: Once an effective analytical method is established, it can be scaled up to a preparative HPLC system to purify larger quantities of your material.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: While specific impurities depend on the synthetic route, for 7-azaindole derivatives in general, potential impurities can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Regioisomers: If the halogenation or cyclization steps are not completely regioselective, other isomers of the product may be present.

  • Side-Reaction Products: Depending on the reagents and conditions used, side reactions such as over-halogenation, dehalogenation, or dimerization of starting materials or intermediates can occur.

Q2: Is there a risk of dehalogenation (loss of bromine or fluorine) during purification?

A2: While the C-F bond is generally very stable, the C-Br bond on an aromatic ring can be susceptible to cleavage under certain conditions.

  • Reductive Conditions: Avoid exposure to reducing agents.

  • Strong Bases: While generally stable, prolonged exposure to very strong bases at high temperatures could potentially lead to elimination or substitution reactions.

  • Certain Catalysts: Some transition metal catalysts, particularly those used in cross-coupling reactions, can catalyze dehalogenation if reaction conditions are not carefully controlled. During purification by chromatography, dehalogenation is less common but can occur if the stationary phase is contaminated with metallic impurities.

Q3: What TLC visualization techniques are recommended for this compound?

A3: As a conjugated aromatic heterocycle, this compound should be readily visible under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.[7][8] For compounds that are not UV-active or for confirmation, general stains can be used:

  • Iodine Chamber: Exposing the TLC plate to iodine vapor will visualize most organic compounds as brown spots.[7][9]

  • Potassium Permanganate Stain: This stain is useful for detecting compounds that can be oxidized and will appear as yellow or brown spots on a purple background.[8][9]

  • Phosphomolybdic Acid (PMA) Stain: This is a good general-purpose stain that reacts with many functional groups to produce blue or green spots upon heating.[9]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Solvent System Selection: Determine an appropriate solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing: Pack a glass column with silica gel or alumina using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column. Alternatively, for compounds with low solubility, perform dry loading by adsorbing the compound onto a small amount of silica gel and adding the dry powder to the top of the column.[2]

  • Elution: Add the eluent to the column and begin collecting fractions. The elution can be done isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity of the eluent).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Mixed-Solvent Recrystallization

  • Solvent Selection: Identify a miscible solvent pair where the compound is soluble in one ("good" solvent) and insoluble in the other ("poor" solvent).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the "good" solvent. Heat the mixture to boiling to dissolve the solid completely.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Quantitative Data Summary

Compound ClassPurification MethodTypical YieldTypical PurityReference
1H-pyrrolo[2,3-b]pyridine derivativesColumn Chromatography (Silica Gel)45-60%>95% (by NMR)Fictionalized data based on general synthetic procedures
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesColumn Chromatography (Silica Gel)50-80%>98% (by HPLC)Fictionalized data based on general synthetic procedures
Halogenated 7-azaindolesRecrystallization60-90%>99% (by HPLC)Fictionalized data based on general synthetic procedures

Visualizations

Purification_Troubleshooting_Workflow Purification Troubleshooting Workflow for this compound cluster_column Column Chromatography Troubleshooting cluster_recrystallization Recrystallization Troubleshooting start Crude Product tlc_analysis TLC Analysis of Crude start->tlc_analysis is_pure Is the product pure? tlc_analysis->is_pure end Pure Product is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No column_chrom Column Chromatography purification_method->column_chrom Impurity with different polarity recrystallization Recrystallization purification_method->recrystallization Solid product with solubility difference prep_hplc Preparative HPLC purification_method->prep_hplc Trace impurities remain co_elution Co-elution of Product and Impurity? column_chrom->co_elution no_crystals No Suitable Single Solvent? recrystallization->no_crystals prep_hplc->tlc_analysis optimize_mobile_phase Optimize Mobile Phase (Gradient, Solvent Choice) co_elution->optimize_mobile_phase Yes degradation Degradation on Column? co_elution->degradation No optimize_mobile_phase->co_elution change_stationary_phase Change Stationary Phase (e.g., Alumina) optimize_mobile_phase->change_stationary_phase Still co-eluting change_stationary_phase->co_elution degradation->tlc_analysis No, check fractions deactivate_silica Deactivate Silica (e.g., with Triethylamine) degradation->deactivate_silica Yes deactivate_silica->column_chrom mixed_solvent Use Mixed-Solvent System no_crystals->mixed_solvent Yes oiling_out Product Oiling Out? no_crystals->oiling_out No mixed_solvent->recrystallization oiling_out->tlc_analysis No, check purity adjust_cooling Adjust Cooling Rate / Solvent Ratio oiling_out->adjust_cooling Yes adjust_cooling->recrystallization

Caption: A logical workflow for troubleshooting common purification issues.

signaling_pathway Decision Pathway for Recrystallization Solvent Selection start Start: Crude Solid screen_single_solvents Screen Single Solvents (e.g., Ethanol, Ethyl Acetate, Hexane, Water) start->screen_single_solvents ideal_single_solvent Ideal Single Solvent Found? (Soluble when hot, insoluble when cold) screen_single_solvents->ideal_single_solvent find_good_solvent Find a 'Good' Solvent (High solubility) find_poor_solvent Find a 'Poor' Solvent (Low solubility) find_good_solvent->find_poor_solvent mixed_solvent_path Proceed with Mixed-Solvent System find_poor_solvent->mixed_solvent_path ideal_single_solvent->find_good_solvent No perform_single_solvent_recryst Perform Single-Solvent Recrystallization ideal_single_solvent->perform_single_solvent_recryst Yes success Successful Purification perform_single_solvent_recryst->success failure Purification Failed (Consider Chromatography) perform_single_solvent_recryst->failure If fails check_miscibility Are 'Good' and 'Poor' Solvents Miscible? mixed_solvent_path->check_miscibility perform_mixed_solvent_recryst Perform Mixed-Solvent Recrystallization check_miscibility->perform_mixed_solvent_recryst Yes check_miscibility->failure No perform_mixed_solvent_recryst->success perform_mixed_solvent_recryst->failure If fails

Caption: Decision pathway for selecting an appropriate recrystallization solvent system.

References

optimization of reaction conditions for 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coupling reactions of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds between this compound and various organoboron compounds.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: Which catalyst/ligand system is most effective for the Suzuki coupling of this compound?

A1: Several palladium-based systems are effective. For N-unprotected azaindoles, catalyst systems like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a bulky biarylphosphine ligand such as SPhos have shown good results.[1][2] The choice often depends on the specific boronic acid or ester being used.[3]

Q2: Why is my reaction yield low despite using standard conditions?

A2: Low yields in Suzuki couplings of N-H containing heterocycles can be due to several factors. The acidic N-H group can inhibit the catalyst.[4] Other common issues include incomplete reaction, degradation of the boronic acid, catalyst deactivation, or formation of side products through homo-coupling.[5] Thoroughly degassing the solvent and using a fine powder of an anhydrous base like K₃PO₄ or K₂CO₃ can improve reproducibility.[5][6]

Q3: What is the best base and solvent combination for this substrate?

A3: A common and effective combination is an inorganic base like K₃PO₄ or K₂CO₃ in a mixture of an ethereal solvent and water, such as 1,4-dioxane/H₂O or THF/H₂O.[7][8][9] The water is crucial for the transmetalation step. Anhydrous conditions with bases like K₃PO₄ may require a small amount of water to proceed efficiently.[6]

Q4: Can I perform the reaction under microwave irradiation?

A4: Yes, microwave-assisted Suzuki-Miyaura coupling can significantly shorten reaction times.[9][10] Conditions often involve a catalyst like Pd(PPh₃)₄ with a base such as Cs₂CO₃ or K₂CO₃, with reactions completed in minutes at elevated temperatures (e.g., 100-125 °C).[9][10]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poor quality boronic acid/ester. 3. Insufficiently anhydrous or degassed solvent. 4. Inappropriate base or base not fully dissolved/activated. 5. Reaction temperature too low.1. Use a fresh catalyst or a pre-catalyst. Screen different ligands (e.g., SPhos, XPhos, dppf).[2] 2. Check the purity of the boronic acid; consider converting it to a more stable boronate ester (e.g., pinacol ester).[6] 3. Purge the solvent and reaction vessel thoroughly with an inert gas (Argon or Nitrogen) for at least 30 minutes.[5] 4. Use a freshly opened, finely ground anhydrous base (e.g., K₃PO₄, Cs₂CO₃).[6] Consider a different solvent/base combination. 5. Increase the reaction temperature in increments of 10-20 °C.[11]
Significant Homo-coupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Catalyst system promotes homo-coupling.1. Ensure rigorous degassing of all reagents and solvents.[5] 2. Decrease the catalyst loading or switch to a different palladium source/ligand combination.
Dehalogenation of Starting Material 1. Presence of water and base leading to protodebromination. 2. Certain catalyst/ligand combinations may favor this pathway.1. Use a stronger, non-nucleophilic base or switch to a non-aqueous solvent system if possible. 2. Screen alternative catalysts.
Product is Difficult to Purify 1. Co-elution with residual boronic acid or homo-coupled products. 2. Formation of closely related impurities.1. After the reaction, perform an acidic or basic wash to remove boronic acid impurities.[5] 2. Optimize reaction conditions to minimize side-product formation. Consider re-crystallization or alternative chromatographic techniques for purification.
Data Presentation: Optimized Suzuki-Miyaura Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Avg. Yield (%)Reference
Pd(dppf)Cl₂ (5)-K₂CO₃ (2)Dimethoxyethane802~85-95[3][12]
Pd₂(dba)₃ (5)SPhos (20)K₃PO₄ (2)1,4-Dioxane/H₂O11012~88[2]
Pd(PPh₃)₄ (5)-K₃PO₄ (1.5)1,4-Dioxane/H₂O85-95>15~70-90[7][8]
Pd(PPh₃)₄ (6)-K₂CO₃ (5)1,4-Dioxane/H₂O125 (MW)0.43~75-90[9]

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: How do I prevent N-arylation on the pyrrole nitrogen of the azaindole?

A1: The unprotected N-H of the azaindole ring can compete with the amine nucleophile. Using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOt-Bu) is crucial.[13] These bases deprotonate both the amine and the azaindole, which can reduce the rate of undesired side reactions.[13]

Q2: What are the recommended catalyst systems for this amination?

A2: Palladium pre-catalysts combined with bulky, electron-rich biarylphosphine ligands are highly effective.[13][14][15] Systems like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as XPhos, RuPhos, or BINAP have been successfully used for the amination of related halo-azaindoles and bromopyridines.[14][16][17]

Q3: My amine is volatile. How should I set up the reaction?

A3: For volatile amines, the reaction should be performed in a sealed tube or a pressure vessel to prevent the escape of the nucleophile, especially when heating.[18]

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation by the N-H heterocycle. 2. Base is not strong enough or is of poor quality. 3. Ligand is not suitable for the substrate.1. Switch to a more robust pre-catalyst (e.g., a G2 or G3 Buchwald pre-catalyst).[14] 2. Use a strong base like LiHMDS, NaOt-Bu, or KOt-Bu. Ensure it is handled under inert conditions.[13][17] 3. Screen different bulky phosphine ligands (e.g., XPhos, RuPhos, tBuBrettPhos).[17][19]
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of moisture. 2. Base strength or type is promoting side reactions.1. Use anhydrous solvents and reagents. 2. Screen alternative bases. For example, Cs₂CO₃ is sometimes used but may be less effective for this substrate.[17]
N-Arylation on the Pyrrole Ring 1. Base is not strong enough to fully deprotonate the azaindole.1. Switch to a stronger base like LiHMDS.[13] This helps to prevent the azaindole anion from acting as a nucleophile.
Data Presentation: Optimized Buchwald-Hartwig Amination Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Avg. Yield (%)Reference
Pd₂(dba)₃ (2)XPhos or RuPhos (4-6)LiHMDS (2.2)THF652-18~70-95[13]
Pd(OAc)₂ (10)X-Phos (10)KOt-Bu (1.2)Toluene150 (MW)0.17~80-95[17]
Pd₂(dba)₃ (2.5-5)(±)-BINAP (4-8)NaOt-Bu (1.4)Toluene80-1004-24~60-90[16]

Section 3: Sonogashira Coupling

The Sonogashira coupling is used to form a C(sp²)-C(sp) bond, coupling this compound with a terminal alkyne.

Frequently Asked Questions (FAQs): Sonogashira Coupling

Q1: What is a standard catalyst system for a Sonogashira coupling with a bromopyridine derivative?

A1: The classic Sonogashira conditions involve a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a copper(I) co-catalyst, typically CuI.[1][20] An amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is used, which also often serves as the solvent.

Q2: Can I run the reaction without a copper co-catalyst?

A2: Yes, copper-free Sonogashira couplings are increasingly common to avoid issues with alkyne homo-coupling (Glaser coupling) and to simplify purification.[21] These conditions often require a different palladium catalyst/ligand system and a different base.

Q3: My alkyne is prone to homo-coupling. How can I minimize this?

A3: Alkyne homo-coupling is often promoted by the copper co-catalyst and the presence of oxygen. To minimize it, ensure the reaction is run under strictly anaerobic (oxygen-free) conditions. Alternatively, employing a copper-free protocol is a very effective strategy.[21][22]

Troubleshooting Guide: Sonogashira Coupling
Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst or insufficient catalyst loading. 2. Base is not suitable. 3. Reaction temperature is too low.1. Use a fresh palladium source and CuI. Ensure the Pd catalyst is fully dissolved. 2. Ensure the amine base is dry and of high purity. 3. Increase the temperature. Some reactions may require heating to 60-80 °C.
Significant Alkyne Homo-coupling (Glaser Product) 1. Presence of oxygen in the reaction. 2. High concentration of copper catalyst.1. Rigorously degas all solvents and reagents and maintain a positive pressure of inert gas. 2. Reduce the amount of CuI or switch to a copper-free protocol.[22]
Decomposition of Starting Material or Product 1. Reaction temperature is too high. 2. Substrate is sensitive to the reaction conditions.1. Lower the reaction temperature and monitor for longer reaction times. 2. Attempt the reaction under milder, copper-free conditions, which may be more tolerant of sensitive functional groups.[23]
Data Presentation: Optimized Sonogashira Reaction Conditions
Catalyst (mol%)Co-Catalyst (mol%)BaseSolventTemp (°C)Time (h)Avg. Yield (%)Reference
PdCl₂(PPh₃)₂ (5)CuI (10)TEATHF25-6012~85-95[22]
Pd(PPh₃)₄CuITEA / DIPADMF808Good[1][20]
K₂PdCl₄ (20)-n-Bu₄N⁺OH⁻ (3 equiv)EtOH/H₂O3712High[23]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and ligand if required.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[7]

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

experimental_workflow reagents 1. Add Reactants & Base (Azaindole, Boronic Acid, K₃PO₄) catalyst 2. Add Catalyst (e.g., Pd(dppf)Cl₂) reagents->catalyst solvent 3. Add Degassed Solvent (Dioxane/H₂O) catalyst->solvent reaction 4. Heat Under Inert Gas (90-110°C, 12-24h) solvent->reaction workup 5. Aqueous Workup (EtOAc/Water Extraction) reaction->workup purify 6. Purify (Column Chromatography) workup->purify product Final Product purify->product

General workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To a dry Schlenk flask under an argon atmosphere, add the palladium pre-catalyst (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Add the this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed toluene or THF.

  • Seal the flask and heat to 80-100 °C for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.[16]

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).[16]

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

buchwald_hartwig_components center Buchwald-Hartwig Amination product C-N Coupled Product center->product sub Aryl Halide (5-Bromo-6-fluoro- 1H-pyrrolo[2,3-b]pyridine) sub->center amine Amine (Primary or Secondary) amine->center cat Palladium Catalyst (e.g., Pd₂(dba)₃) cat->center ligand Bulky Ligand (e.g., XPhos) ligand->center base Strong Base (e.g., NaOt-Bu) base->center

Key components for a successful Buchwald-Hartwig amination.
Troubleshooting Logic for Low Suzuki Coupling Yield

troubleshooting_suzuki start Low Yield Observed check_sm Starting Material Consumed? start->check_sm sm_yes Yes check_sm->sm_yes   sm_no No check_sm->sm_no   check_side_products Major Side Products Present? sm_yes->check_side_products sub_node_no Reaction Stalled. Increase Temp? Change Catalyst/Ligand? Check Reagent Quality (Base, Boronic Acid)? sm_no->sub_node_no side_yes Yes check_side_products->side_yes side_no No check_side_products->side_no identify_side Identify Side Product: - Homo-coupling -> Degas better - Dehalogenation -> Change base/solvent - Other -> Re-optimize conditions side_yes->identify_side sub_node_side_no Product Decomposition or Workup/Purification Loss. Consider milder conditions or alternative purification. side_no->sub_node_side_no

Decision tree for troubleshooting low yield in Suzuki coupling.

References

Technical Support Center: Overcoming Poor Solubility of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives. These compounds, often investigated as kinase inhibitors, can exhibit poor aqueous solubility, posing challenges during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives have such low aqueous solubility?

A1: The poor aqueous solubility of these derivatives is often attributed to a combination of factors inherent to their molecular structure. The planar, aromatic pyrrolo[2,3-b]pyridine core contributes to strong crystal lattice energy, making it difficult for water molecules to solvate and dissolve the compound. Additionally, the hydrophobic nature of the bromo and fluoro substituents further reduces affinity for aqueous media.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What can I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility, even if it was fully dissolved in the DMSO stock. To troubleshoot this, you can:

  • Lower the final compound concentration: If your assay sensitivity allows, reducing the final concentration of the derivative may keep it below its solubility limit.

  • Decrease the percentage of DMSO in the final solution: While counterintuitive, a lower DMSO concentration can sometimes prevent aggregation-driven precipitation. However, ensure the initial stock remains fully dissolved.

  • Employ solubility enhancement techniques: Proactively increasing the aqueous solubility of your compound using methods like co-solvents, pH adjustment, or cyclodextrins is the most robust solution.

Q3: Can I heat my solution to dissolve the compound?

A3: Gentle heating can be used to aid initial dissolution in a stock solvent like DMSO. However, be cautious when preparing aqueous solutions. While heating can increase solubility, the solution may become supersaturated upon cooling to the experimental temperature (e.g., 37°C), leading to precipitation over time. This can be a source of variability in your experiments. If you use heat, ensure the compound remains in solution at the final experimental temperature for the duration of the assay.

Q4: How does pH affect the solubility of these compounds?

A4: The pyrrolo[2,3-b]pyridine scaffold contains basic nitrogen atoms. Therefore, the solubility of these derivatives is often pH-dependent. At lower pH values (acidic conditions), these nitrogens can become protonated, leading to a charged species with significantly higher aqueous solubility. Conversely, at neutral or higher pH, the compound is likely to be in its less soluble, neutral form.

Q5: What are the most common strategies to improve the solubility of my this compound derivative?

A5: The most common and effective strategies include:

  • Co-solvency: Adding a water-miscible organic solvent (a co-solvent) to the aqueous buffer to increase the solubility of the compound.

  • pH Adjustment: Lowering the pH of the aqueous medium to protonate the molecule and increase its solubility.

  • Use of Cyclodextrins: Encapsulating the hydrophobic compound within the cavity of a cyclodextrin molecule to form a more water-soluble inclusion complex.

  • Solid Dispersions: Creating an amorphous dispersion of the compound in a hydrophilic polymer matrix.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution(s)
Compound precipitates immediately upon addition to aqueous buffer. The final concentration is well above the kinetic solubility limit.1. Significantly lower the final concentration. 2. Prepare the final solution using a co-solvent system (see Protocol 2). 3. Prepare a cyclodextrin inclusion complex of your compound prior to dissolution (see Protocol 3).
Solution is initially clear but becomes cloudy or shows precipitate over time. The compound is in a supersaturated state and is slowly precipitating to reach its thermodynamic equilibrium solubility.1. Lower the final concentration to be at or below the thermodynamic solubility limit. 2. Use a pH-adjusted buffer if your compound's stability and the assay conditions permit (see Protocol 4). 3. The use of co-solvents or cyclodextrins can also stabilize the compound in solution.
Inconsistent results between experimental replicates. Poor solubility is leading to variable concentrations of the dissolved, active compound.1. Visually inspect all solutions for any signs of precipitation before use. 2. Implement a robust solubility enhancement strategy consistently across all experiments. 3. Determine the kinetic and thermodynamic solubility of your compound to understand its behavior in your assay media (see Protocol 1).
Low or no activity in a cell-based assay. The compound may have precipitated in the cell culture medium, leading to a lower effective concentration.1. Check for precipitate in the wells of your cell culture plate under a microscope. 2. Consider using a serum-free or low-serum medium for the duration of the compound treatment, as serum proteins can sometimes interact with and precipitate compounds. 3. Employ a solubility enhancement technique that is biocompatible, such as the use of hydroxypropyl-β-cyclodextrin (HP-β-CD).

Data Presentation: Illustrative Solubility Data

The following tables present hypothetical but realistic solubility data for a representative this compound derivative (let's call it Compound X) to illustrate the effectiveness of different solubility enhancement techniques.

Table 1: Aqueous Solubility of Compound X at Different pH Values

pHBuffer SystemSolubility (µg/mL)
2.00.01 N HCl150.5
4.5Acetate Buffer25.2
6.8Phosphate Buffer1.8
7.4Phosphate Buffered Saline (PBS)< 1.0

Table 2: Effect of Co-solvents on the Solubility of Compound X in PBS (pH 7.4)

Co-solventConcentration (% v/v)Solubility (µg/mL)Fold Increase
None00.8-
Ethanol512.515.6
Ethanol1045.156.4
PEG 400518.923.6
PEG 4001062.377.9

Table 3: Effect of Cyclodextrins on the Solubility of Compound X in PBS (pH 7.4)

CyclodextrinConcentration (mM)Solubility (µg/mL)Fold Increase
None00.8-
HP-β-CD1055.769.6
HP-β-CD20112.4140.5
SBE-β-CD1078.297.8
SBE-β-CD20165.9207.4

Note: HP-β-CD = Hydroxypropyl-β-cyclodextrin; SBE-β-CD = Sulfobutylether-β-cyclodextrin.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Aqueous Solubility

This protocol determines the equilibrium solubility of a compound in a specific aqueous medium.

Materials:

  • This compound derivative (solid powder)

  • Aqueous buffer of choice (e.g., PBS pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC or other suitable analytical instrument for quantification

Methodology:

  • Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg).

  • Add a known volume of the aqueous buffer (e.g., 1 mL).

  • Seal the vial tightly and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve).

Protocol 2: Solubility Enhancement using a Co-solvent

This protocol describes a general method for preparing a solution of the compound using a co-solvent.

Materials:

  • Compound stock solution in 100% DMSO (e.g., 10 mM)

  • Co-solvent (e.g., Ethanol, PEG 400)

  • Aqueous assay buffer

Methodology:

  • Prepare a series of your aqueous assay buffer containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • In separate tubes, add the required volume of the compound's DMSO stock solution to each co-solvent-containing buffer to achieve the desired final concentration.

  • Ensure the final concentration of DMSO is constant across all conditions and is tolerated by your assay (typically ≤ 0.5%).

  • Vortex briefly to mix.

  • Visually inspect for any precipitation immediately and after a period that mimics the duration of your experiment.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method creates a solid complex that can be dissolved in an aqueous buffer.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water/ethanol mixture (1:1 v/v)

  • Vacuum oven or desiccator

Methodology:

  • Weigh the compound and HP-β-CD in a 1:5 molar ratio and place them in a mortar.

  • Mix the powders thoroughly.

  • Add a small amount of the water/ethanol mixture dropwise to the powder mixture.

  • Knead the mixture with the pestle for 30-45 minutes to form a uniform, thick paste.

  • Dry the resulting paste in a vacuum oven at 40-50°C or in a desiccator until all solvent is removed.

  • The resulting solid is the drug-cyclodextrin complex, which should exhibit enhanced aqueous solubility. This solid can then be weighed and dissolved directly in the aqueous assay buffer.

Protocol 4: pH-Dependent Solubility Assessment

This protocol helps to determine the solubility profile of the compound across a range of pH values.

Materials:

  • Compound (solid powder)

  • Buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Equipment as listed in Protocol 1

Methodology:

  • Follow the steps outlined in Protocol 1 (Determination of Thermodynamic Aqueous Solubility).

  • Perform the experiment in parallel using a series of buffers with different pH values.

  • Plot the measured solubility as a function of pH to visualize the pH-solubility profile.

Visualizations

The this compound derivatives are often designed as inhibitors of protein kinases. A common target for the broader class of 1H-pyrrolo[2,3-b]pyridine compounds is the Fibroblast Growth Factor Receptor (FGFR). The following diagrams illustrate a general troubleshooting workflow and the FGFR signaling pathway.

G start Compound Precipitation in Aqueous Buffer q1 Is the final concentration absolutely required? start->q1 a1_yes Proceed with Solubility Enhancement q1->a1_yes Yes a1_no Lower the final concentration q1->a1_no No q2 Is the compound ionizable (basic)? a1_yes->q2 end_solution Optimized Soluble Formulation a1_no->end_solution a2_yes Try pH Adjustment (if assay permits) q2->a2_yes Yes a2_no Use Co-solvents or Cyclodextrins q2->a2_no No a2_yes->end_solution a2_no->end_solution

Caption: A decision tree for troubleshooting poor solubility.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) PLCg->Transcription RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT->Transcription Inhibitor 5-bromo-6-fluoro-1H- pyrrolo[2,3-b]pyridine derivative Inhibitor->FGFR Inhibits Kinase Activity

Caption: Simplified FGFR signaling pathway and point of inhibition.

troubleshooting failed reactions involving 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine. The content is designed to address common issues encountered during cross-coupling reactions and other transformations involving this versatile building block.

General Troubleshooting Workflow

When a reaction with this compound fails or gives low yields, a systematic approach to troubleshooting is crucial. The following workflow outlines the key steps to diagnose and resolve common issues.

Troubleshooting_Workflow cluster_Initial_Check Initial Checks cluster_Catalyst_System Catalyst System Optimization cluster_Reaction_Parameters Reaction Parameter Adjustment cluster_Substrate_Issues Substrate-Specific Issues cluster_Outcome Outcome Start Reaction Failure/ Low Yield Reagents Verify Reagent Quality & Stoichiometry Start->Reagents SideReactions Analyze for Side Products (Dehalogenation, Homocoupling) Start->SideReactions Analyze crude mixture Conditions Confirm Reaction Conditions (Temp, Time) Reagents->Conditions Catalyst Screen Catalysts (e.g., Pd(dppf)Cl2, Pd2(dba)3) Conditions->Catalyst If reagents & conditions are correct Ligand Vary Ligand (e.g., XPhos, SPhos, BINAP) Catalyst->Ligand Base Select Appropriate Base (e.g., K2CO3, Cs2CO3, NaOtBu) Ligand->Base Solvent Optimize Solvent (e.g., Dioxane, Toluene, THF/H2O) Base->Solvent Protection Consider N-Protection (e.g., SEM, Boc) Solvent->Protection Protection->SideReactions Success Successful Reaction SideReactions->Success After optimization Suzuki_Coupling_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br)L2 Pd0->OxAdd + Ar-Br Transmetal Transmetalation (Ar-Pd(II)-R)L2 OxAdd->Transmetal + [R-B(OH)3]- RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Forms Product Product Ar-R (Coupled Product) RedElim->Product ArBr 5-bromo-6-fluoro-1H- pyrrolo[2,3-b]pyridine (Ar-Br) BoronicAcid R-B(OH)2 (Boronic Acid) Base Base (e.g., K2CO3) Base->BoronicAcid Activates

Technical Support Center: Large-Scale Synthesis of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine, an important intermediate in pharmaceutical research.

Synthetic Workflow Overview

The large-scale synthesis of this compound can be approached through a multi-step process, typically commencing with a substituted pyridine. A plausible and common strategy involves the initial synthesis of a key intermediate, 2-amino-5-bromo-6-fluoropyridine, followed by the construction of the fused pyrrole ring.

Synthetic_Workflow A Starting Material (e.g., 2-Amino-6-fluoropyridine) B Step 1: Bromination A->B C Intermediate (2-Amino-5-bromo-6-fluoropyridine) B->C D Step 2: Pyrrole Ring Formation (e.g., Sonogashira Coupling & Cyclization) C->D E Crude Product D->E F Step 3: Purification E->F G Final Product (this compound) F->G

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Category 1: Starting Materials and Reagents

Question 1: What are the critical quality attributes of the starting material, 2-amino-6-fluoropyridine?

Answer: The purity of the starting material is crucial for the success of the subsequent bromination step. Key quality attributes to consider are:

  • Purity: Should be >98% to minimize side reactions.

  • Isomeric Purity: Free from other isomers of aminofluoropyridine.

  • Water Content: Low water content is essential, as excess moisture can interfere with the bromination reaction.

Troubleshooting:

  • Issue: Low yield in the bromination step.

    • Possible Cause: Impure starting material.

    • Solution: Repurify the 2-amino-6-fluoropyridine by recrystallization or column chromatography before use.

Category 2: Step 1 - Bromination

Question 2: I am observing the formation of multiple products during the bromination of 2-amino-6-fluoropyridine. How can I improve the regioselectivity?

Answer: The formation of multiple brominated products, such as di-brominated species, is a common challenge. To enhance the regioselectivity for the desired 5-bromo isomer, consider the following:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine for better selectivity.

  • Reaction Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) to control the reactivity and minimize over-bromination.

  • Solvent: Acetonitrile or chlorinated solvents are commonly used. The choice of solvent can influence the reaction rate and selectivity.

Troubleshooting Guide: Low Regioselectivity in Bromination

Observation Potential Cause Recommended Action
Significant amount of di-brominated byproductReaction temperature is too high.Maintain the reaction temperature strictly between 0-5 °C.
Excess of brominating agent.Use a stoichiometric amount of NBS (1.0-1.05 equivalents).
Low conversion of starting materialInsufficient amount of brominating agent.Ensure the accurate addition of the brominating agent.
Reaction time is too short.Monitor the reaction by TLC or HPLC and ensure it goes to completion.

digraph "Bromination_Troubleshooting" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

start [label="Low Regioselectivity\nin Bromination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Is reaction temperature\nstrictly controlled (0-5 °C)?", shape=diamond, fillcolor="#FBBC05"]; check_nbs [label="Is the stoichiometry of\nNBS correct (1.0-1.05 eq)?", shape=diamond, fillcolor="#FBBC05"]; adjust_temp [label="Action: Lower and\nmaintain temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_nbs [label="Action: Adjust NBS\nto stoichiometric amount", fillcolor="#4285F4", fontcolor="#FFFFFF"]; outcome [label="Improved Regioselectivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_temp; check_temp -> check_nbs [label="Yes"]; check_temp -> adjust_temp [label="No"]; adjust_temp -> check_temp; check_nbs -> outcome [label="Yes"]; check_nbs -> adjust_nbs [label="No"]; adjust_nbs -> check_nbs; } Caption: Decision tree for troubleshooting low regioselectivity in the bromination step.

Category 3: Step 2 - Pyrrole Ring Formation

Question 3: My Sonogashira coupling reaction is sluggish and gives low yields. What are the key parameters to optimize?

Answer: The Sonogashira coupling is a critical step and its success depends on several factors. Key parameters for optimization include:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically used. The catalyst loading should be optimized.
  • Base: A mild base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to neutralize the HX formed.
  • Solvent: Anhydrous and deoxygenated solvents like THF or DMF are essential to prevent catalyst deactivation.
  • Acetylene Counterpart: The choice of the acetylene coupling partner is important. For instance, using trimethylsilylacetylene followed by deprotection can be an effective strategy.

Question 4: The subsequent cyclization to form the pyrrole ring is not proceeding efficiently. What conditions should I explore?

Answer: The intramolecular cyclization of the alkyne intermediate to form the azaindole ring can be challenging. Consider the following:

  • Base-Mediated Cyclization: Strong bases like potassium tert-butoxide or sodium hydride can promote the cyclization.
  • Copper-Mediated Cyclization: In some cases, copper(I) iodide can catalyze the cyclization. * Temperature: Higher temperatures are often required, but this can also lead to decomposition. Careful optimization of the reaction temperature is necessary.
Category 4: Step 3 - Purification

Question 5: What is the most effective method for purifying the final product on a large scale?

Answer: Large-scale purification of halogenated aromatic compounds can be challenging due to their often-limited solubility and similar polarity to impurities.

  • Recrystallization: This is often the most cost-effective method for large-scale purification. A systematic solvent screening is recommended to find an optimal solvent or solvent system.
  • Slurry Wash: Washing the crude product with a suitable solvent can remove more soluble impurities.
  • Column Chromatography: While effective, it can be expensive and time-consuming for large quantities. It is typically used if recrystallization fails to provide the desired purity.

Troubleshooting Guide: Purification Challenges

Issue Potential Cause Recommended Action
Oily product after recrystallization Inappropriate solvent choice. Perform a thorough solvent screen to identify a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.
Co-precipitation of impurities Impurities have similar solubility profiles to the product. Consider a multi-step purification process, such as a slurry wash followed by recrystallization from a different solvent system.
Low recovery from recrystallization Product is too soluble in the chosen solvent at low temperatures. Use a co-solvent system to reduce the solubility of the product upon cooling.

Detailed Experimental Protocols

The following are representative protocols based on established methodologies for analogous transformations. These should be adapted and optimized for the specific substrate and scale of the reaction.

Protocol 1: Bromination of 2-amino-6-fluoropyridine
  • Reaction Setup: Charge a suitable reactor with 2-amino-6-fluoropyridine (1.0 eq) and acetonitrile (10 vol). Cool the mixture to 0-5 °C with constant stirring.
  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in portions, maintaining the internal temperature below 5 °C.
  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 2-4 hours).
  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-5-bromo-6-fluoropyridine.
Protocol 2: Sonogashira Coupling and Cyclization
  • Reaction Setup: To a solution of 2-amino-5-bromo-6-fluoropyridine (1.0 eq) in anhydrous, deoxygenated THF (10 vol), add CuI (0.05 eq), Pd(PPh₃)₄ (0.02 eq), and triethylamine (3.0 eq).
  • Reagent Addition: Add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
  • Reaction: Heat the mixture to reflux and monitor by HPLC until the starting material is consumed.
  • Deprotection: After cooling, add a solution of potassium carbonate in methanol to remove the TMS group.
  • Cyclization: After deprotection is complete, add potassium tert-butoxide (2.0 eq) and heat the mixture to promote intramolecular cyclization.
  • Work-up and Purification: After the reaction is complete, quench with water and extract the product. The crude product can then be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. These values are illustrative and may require optimization.

Step Key Reagents Solvent Temperature (°C) Typical Yield (%) Typical Purity (%)
Bromination 2-amino-6-fluoropyridine, NBS Acetonitrile 0-5 80-90 >95
Sonogashira Coupling 2-amino-5-bromo-6-fluoropyridine, TMS-acetylene, Pd/Cu catalyst, TEA THF Reflux 70-85 >90 (crude)
Cyclization Alkyne intermediate, K-tert-butoxide THF Reflux 60-75 >90 (crude)

| Purification | Crude Product | Toluene/Heptane | Recrystallization | >90 (recovery) | >99 |

Technical Support Center: Purity Assessment of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for assessing the purity of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended analytical methods for determining the purity of this compound?

A1: The primary methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is ideal for quantitative analysis of the main compound and non-volatile impurities. GC-MS is suitable for identifying and quantifying volatile and semi-volatile impurities. NMR provides detailed structural information and can be used for quantitative analysis (qNMR) against a certified internal standard.

Q2: What are some potential impurities that I should be aware of when analyzing this compound?

A2: Potential impurities can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities may include:

  • Isomers: Positional isomers formed during the synthesis.

  • Starting materials: Unreacted precursors used in the synthesis.

  • Dehalogenated species: Compounds where the bromine or fluorine atom has been replaced by hydrogen.

  • Oxidized byproducts: Degradation products formed upon exposure to air or light.

  • Residual solvents: Solvents used during the synthesis and purification steps.

Q3: How can I confirm the identity of this compound?

A3: The identity of the compound can be unequivocally confirmed by a combination of spectroscopic techniques. 1H NMR and 13C NMR will provide characteristic chemical shifts and coupling constants for the pyrrolo[2,3-b]pyridine ring system, as well as for the protons and carbons influenced by the bromine and fluorine substituents. High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Poor peak shape (tailing or fronting) for the main peak.

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for this compound, which contains a basic nitrogen atom, is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase of the HPLC column.[1] Here are some troubleshooting steps:

    • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) (0.1-0.5%), to the mobile phase to mask the active silanol sites.

    • pH Adjustment: Lowering the pH of the mobile phase (e.g., using 0.1% trifluoroacetic acid or formic acid) can protonate the basic nitrogen, which may improve peak shape.

    • Column Choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

Issue 2: Inconsistent retention times.

  • Question: The retention time for my compound is shifting between injections. What should I check?

  • Answer: Fluctuating retention times can be caused by several factors. A systematic check of your HPLC system is recommended.[2]

    • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. For gradient elution, ensure the pump is proportioning the solvents accurately.

    • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection.

    • Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.

    • System Leaks: Check for any leaks in the system, from the pump to the detector, as this can cause pressure and flow rate instability.

Issue 3: Presence of unexpected peaks (ghost peaks).

  • Question: I am observing peaks in my blank injections (ghost peaks). Where are they coming from?

  • Answer: Ghost peaks are typically due to contamination in the HPLC system or carryover from previous injections.[1]

    • System Contamination: Contaminants can accumulate in the mobile phase, injector, or detector. Flush the system with a strong solvent (e.g., 100% acetonitrile or methanol) to remove them.

    • Sample Carryover: If a previous sample was highly concentrated, it may not have been completely washed out of the injector. Implement a needle wash step with a strong solvent in your injection sequence.

    • Mobile Phase Contamination: Ensure you are using high-purity HPLC-grade solvents and that the mobile phase reservoirs are clean.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolve in mobile phase) injection Inject Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation (e.g., ACN:Water with 0.1% TFA) system_prep HPLC System Equilibration mobile_phase_prep->system_prep system_prep->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (e.g., 254 nm) separation->detection integration Peak Integration detection->integration quantification Purity Calculation (% Area) integration->quantification

Caption: A typical workflow for the HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue 1: No peak or very small peak for the target compound.

  • Question: I am not seeing the peak for this compound in my GC-MS analysis. What could be the problem?

  • Answer: This could be due to several factors related to the compound's properties and the GC-MS parameters.

    • Thermal Instability: The compound may be degrading in the hot GC inlet. Try lowering the inlet temperature.

    • Low Volatility: The compound may not be volatile enough to be effectively vaporized in the inlet. Ensure the inlet temperature is appropriate for the compound's boiling point.

    • Active Sites: The compound may be interacting with active sites in the GC liner or column. Use a deactivated liner and a column suitable for analyzing polar/basic compounds.

Issue 2: Poor chromatographic resolution of impurities.

  • Question: I see some impurity peaks, but they are not well-separated from the main peak. How can I improve the resolution?

  • Answer: Optimizing the GC temperature program is key to improving resolution.

    • Temperature Program: Decrease the initial oven temperature and/or reduce the temperature ramp rate to allow for better separation of early-eluting compounds.

    • Column Choice: A longer column or a column with a different stationary phase (e.g., a more polar phase) may provide better selectivity for your impurities.

Issue 3: Ambiguous mass spectral interpretation.

  • Question: I am having trouble identifying impurities from their mass spectra. What can I do?

  • Answer: The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of similar intensity), which can aid in identification.[3]

    • Library Search: Compare the obtained mass spectra against a commercial or in-house mass spectral library.

    • Fragmentation Pattern: Analyze the fragmentation pattern. Look for characteristic losses, such as the loss of a bromine radical or cleavage of the pyrrolo[2,3-b]pyridine ring.

    • High-Resolution MS: If available, use high-resolution mass spectrometry to determine the elemental composition of the impurity, which will greatly aid in its identification.

Troubleshooting Logic for GC-MS Analysis

GCMS_Troubleshooting cluster_peak Peak Issues cluster_ms Mass Spectrum Issues cluster_solutions_peak Potential Solutions cluster_solutions_ms Potential Solutions start Problem Encountered no_peak No/Small Peak start->no_peak poor_resolution Poor Resolution start->poor_resolution ambiguous_ms Ambiguous MS start->ambiguous_ms solution_no_peak Lower inlet temp Use deactivated liner no_peak->solution_no_peak solution_resolution Optimize temp program Change column poor_resolution->solution_resolution solution_ms Check isotopic pattern Library search Use HRMS ambiguous_ms->solution_ms

Caption: A decision tree for troubleshooting common issues in the GC-MS analysis of this compound.

Experimental Protocols

HPLC Method for Purity Assessment

This protocol provides a general starting point for the HPLC analysis of this compound. Method optimization may be required.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or similar
Column C18, 4.6 x 150 mm, 5 µm particle size (base-deactivated)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 254 nm (or optimal wavelength determined by UV scan)
Sample Prep. Dissolve sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL.
GC-MS Method for Impurity Profiling

This protocol is a starting point for identifying volatile and semi-volatile impurities.

ParameterRecommended Setting
GC-MS System Agilent 7890B GC with 5977A MSD or similar
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or similar non-polar column
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C (can be optimized)
Injection Mode Split (e.g., 20:1) or Splitless, depending on concentration
Injection Vol. 1 µL
Oven Program Initial: 70 °C for 2 min, Ramp: 10 °C/min to 280 °C, Hold: 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Sample Prep. Dissolve sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
1H NMR for Structural Confirmation and Purity
ParameterRecommended Setting
Spectrometer Bruker Avance 400 MHz or higher
Solvent DMSO-d6 or CDCl3
Concentration 5-10 mg/mL
Internal Standard Tetramethylsilane (TMS) at 0 ppm
Acquisition Standard proton experiment (zg30)
Key Signals Expect signals in the aromatic region (approx. 7-9 ppm) with characteristic splitting patterns due to H-H and H-F couplings. The NH proton of the pyrrole ring will likely appear as a broad singlet.
Purity (qNMR) For quantitative analysis, use a certified internal standard with a known concentration and a signal in a clean region of the spectrum. Calculate the purity based on the integral ratios.

References

stability issues of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following stability information is based on general chemical principles and data from structurally related compounds. Specific stability studies for 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine have not been found in the public domain. It is strongly recommended to perform compound-specific stability testing for your particular application.

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis after short-term storage in solution. Degradation due to solvent, pH, or light exposure.Prepare fresh solutions for immediate use. If storage is necessary, store protected from light at -20°C or below. Use aprotic, anhydrous solvents. For aqueous solutions, maintain a neutral pH.
Low assay value or poor yield in reactions. Decomposition of the starting material.Verify the purity of the starting material before use. Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at recommended storage conditions.
Discoloration of the solid compound (e.g., turning yellow or brown). Oxidation or photodegradation.Store the compound in an amber vial or light-blocking container. Avoid exposure to air and light. Store in a desiccator to prevent moisture-induced degradation.
Inconsistent results between experimental batches. Variable storage and handling conditions.Standardize storage and handling procedures. Ensure all users are aware of the compound's potential sensitivities. Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of the solid compound, it is recommended to store it in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and protected from light. Storage in a cool, dry place, such as a desiccator at 2-8°C, is advisable.

Q2: How should I handle this compound in the laboratory?

A2: Handle the compound in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Q3: What solvents are recommended for dissolving this compound?

A3: Based on the structure, aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are likely to be suitable for dissolving this compound. For reactions, anhydrous solvents are recommended to prevent potential hydrolysis. The use of protic solvents, especially under non-neutral pH conditions, may lead to degradation.

Q4: Is this compound sensitive to pH?

A4: While specific data is unavailable for this exact molecule, related pyrrolopyridine structures have shown instability in both acidic and alkaline conditions.[1][2] It is recommended to maintain a neutral pH when using aqueous solutions to minimize the risk of hydrolysis of the pyrrole or pyridine ring.

Q5: What is the photostability of this compound?

A5: Pyrrolopyridine derivatives are often susceptible to photodegradation.[1][2] Therefore, it is crucial to protect solutions and the solid compound from light. Use amber vials or wrap containers with aluminum foil.

Q6: Are there any known incompatibilities?

A6: Avoid strong oxidizing agents, strong acids, and strong bases, as these may promote degradation of the pyrrolopyridine core.

Data Presentation

Table 1: Summary of Recommended Storage and Handling Conditions

Condition Recommendation Rationale
Solid Storage 2-8°C, in a desiccator, under inert atmosphere (Ar or N₂), protected from light.To minimize thermal degradation, hydrolysis, oxidation, and photodegradation.
Solution Storage Prepare fresh. If necessary, store at ≤ -20°C in an airtight, light-protected container.To prevent solvent-mediated degradation, hydrolysis, and photodegradation.
Handling In a well-ventilated fume hood with appropriate PPE.To ensure user safety and prevent contamination.
Compatible Solvents Anhydrous aprotic solvents (e.g., DMF, DMSO, NMP).To minimize the risk of hydrolysis.
pH of Aqueous Solutions Neutral (pH 6.5-7.5)To avoid acid or base-catalyzed degradation of the pyrrolopyridine ring system.[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a fume hood.

  • Add the desired volume of anhydrous aprotic solvent (e.g., DMSO) to the solid.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • If not for immediate use, aliquot the stock solution into amber vials, flush with argon or nitrogen, and store at -20°C or below.

Protocol 2: General Forced Degradation Study (Hypothetical)

  • Objective: To assess the stability of this compound under various stress conditions.

  • Methodology:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Acidic Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for 24 hours.

    • Alkaline Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and a solution to 80°C for 48 hours.

    • Photodegradation: Expose a solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

    • Analyze all samples at appropriate time points by a stability-indicating HPLC method (e.g., reverse-phase with UV detection) and compare with a control sample stored under ideal conditions.

Visualizations

degradation_pathway parent This compound hydrolysis Hydrolysis Product (e.g., ring opening) parent->hydrolysis Acid/Base oxidation Oxidation Product (e.g., N-oxide) parent->oxidation Oxidizing Agent photodegradation Photodegradation Product (e.g., dehalogenation) parent->photodegradation Light

Caption: Hypothetical degradation pathways for this compound.

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Validation & Comparative

Unambiguous Structure Confirmation of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional structure of novel chemical entities is paramount. This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the gold standard for absolute structure elucidation, with alternative spectroscopic methods for confirming the structure of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives.

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including binding affinity and metabolic stability. Therefore, unequivocal confirmation of the regiochemistry and overall structure of these derivatives is a critical step in the drug discovery and development pipeline.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography provides an unambiguous determination of the atomic arrangement in a molecule, including bond lengths, bond angles, and stereochemistry. By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, a detailed three-dimensional electron density map is generated, leading to a precise molecular structure.

While a crystal structure for the specific 5-bromo-6-fluoro derivative is not publicly available, the crystallographic data for the closely related parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, serves as an excellent reference.[1][2]

Table 1: Crystallographic Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine [1][2]

ParameterValue
Chemical FormulaC₇H₅BrN₂
Molecular Weight197.04 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.9082 (4)
b (Å)13.3632 (6)
c (Å)5.8330 (3)
β (°)103.403 (5)
Volume (ų)675.47 (6)
Z4
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.035

The data presented in Table 1 provides a definitive structural fingerprint of the 5-bromo-7-azaindole core, confirming the connectivity and planarity of the fused ring system.

Alternative Methods for Structural Confirmation: A Spectroscopic Approach

In the absence of a suitable crystal for X-ray diffraction, or as a complementary approach, a combination of spectroscopic techniques is employed to deduce the molecular structure. These methods provide valuable information about the chemical environment of atoms and the functional groups present.

Table 2: Comparison of Analytical Methods for the Structural Analysis of a this compound Derivative

TechniqueInformation ProvidedExpected Observations for a this compound Derivative
¹H NMR Number of unique protons, their chemical environment, and connectivity.Aromatic protons with distinct chemical shifts and coupling constants. The presence of a fluorine atom at position 6 would influence the chemical shift and splitting pattern of the adjacent proton at position 4. An N-H proton signal would also be observable.
¹³C NMR Number of unique carbon atoms and their chemical environment.Distinct signals for each carbon in the pyrrolopyridine core. The carbon atom attached to the fluorine (C6) would exhibit a characteristic large coupling constant (¹JC-F). The carbon attached to the bromine (C5) would also have a specific chemical shift.
¹⁹F NMR Presence and chemical environment of fluorine atoms.A single resonance, confirming the presence of one fluorine atom. The chemical shift would be indicative of its position on the aromatic ring.
Mass Spectrometry (MS) Molecular weight and elemental composition (with high resolution MS).A molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.
Infrared (IR) Spectroscopy Presence of functional groups.Characteristic absorption bands for N-H stretching (around 3100-3500 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), and C=C/C=N aromatic ring vibrations (around 1400-1600 cm⁻¹).

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth: Single crystals of the this compound derivative are typically grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to achieve the best fit with the experimental data.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for each type of experiment.

  • Mass Spectrometry (MS):

    • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Data Acquisition: The sample is introduced into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI). The mass-to-charge ratio of the resulting ions is measured by a mass analyzer (e.g., time-of-flight - TOF, Orbitrap).

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory, or mixed with KBr powder and pressed into a pellet.

    • Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000-400 cm⁻¹.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for confirming the structure of a novel compound using X-ray crystallography.

structure_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis (Alternative/Complementary) synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth nmr NMR (1H, 13C, 19F) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Unambiguous 3D Structure structure_solution->final_structure proposed_structure Proposed Structure nmr->proposed_structure ms->proposed_structure ir->proposed_structure proposed_structure->final_structure Confirmation

Caption: Workflow for structural confirmation of a novel chemical entity.

References

Comparative Biological Activity of 1H-pyrrolo[2,3-b]pyridine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. While specific analogs such as 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine are commercially available, a comprehensive comparative analysis of its direct analogs' biological activities is not extensively documented in publicly available research. However, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has been successfully developed into potent inhibitors of various biological targets, demonstrating the scaffold's potential in drug discovery. This guide provides a comparative overview of the biological activity of different classes of 1H-pyrrolo[2,3-b]pyridine analogs, focusing on their roles as Fibroblast Growth Factor Receptor (FGFR) inhibitors, Phosphodiesterase 4B (PDE4B) inhibitors, and Influenza virus Polymerase Basic protein 2 (PB2) subunit inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals.

I. 1H-pyrrolo[2,3-b]pyridine Analogs as FGFR Inhibitors

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers.

The following table summarizes the in vitro inhibitory activity of representative 1H-pyrrolo[2,3-b]pyridine analogs against different FGFR isoforms. The data highlights the potency and selectivity of these compounds.

Compound IDTargetIC50 (nM)Reference
1 FGFR11900[1]
4h FGFR17[1][2][3]
FGFR29[1][2][3]
FGFR325[1][2][3]
FGFR4712[1][2][3]

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell proliferation, differentiation, and survival. Key pathways activated include the RAS-MAPK, PI3K-AKT, and PLCγ pathways. Inhibition of FGFR by 1H-pyrrolo[2,3-b]pyridine analogs blocks these signaling events, thereby impeding tumor growth.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Analog (e.g., 4h) Inhibitor->FGFR Inhibition

FGFR Signaling Pathway and Point of Inhibition.

II. 1H-pyrrolo[2,3-b]pyridine Analogs as PDE4B Inhibitors

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized and evaluated as inhibitors of Phosphodiesterase 4B (PDE4B).[4] PDE4B is a key enzyme in the hydrolysis of cyclic adenosine monophosphate (cAMP), and its inhibition has therapeutic potential in inflammatory and neurological disorders.

The following table presents the in vitro inhibitory activity of several 1H-pyrrolo[2,3-b]pyridine-2-carboxamide analogs against PDE4B.

Compound IDPDE4B IC50 (µM)PDE4D IC50 (µM)Reference
7 0.48>10[4]
11a 0.63>10[4]
11c 0.60>10[4]
11f 0.110.45[4]
11h 0.140.88[4]

PDE4B is a crucial regulator of intracellular cAMP levels. By catalyzing the hydrolysis of cAMP to AMP, PDE4B diminishes the activation of downstream effectors such as Protein Kinase A (PKA). Inhibition of PDE4B leads to an accumulation of cAMP, thereby enhancing PKA-mediated signaling, which can modulate inflammatory responses.

PDE4B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesis ATP ATP PDE4B PDE4B cAMP->PDE4B PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4B->AMP Hydrolysis Inflammation Modulation of Inflammatory Response PKA->Inflammation Inhibitor 1H-pyrrolo[2,3-b]pyridine Analog (e.g., 11h) Inhibitor->PDE4B Inhibition

PDE4B-mediated cAMP Signaling and Point of Inhibition.

III. 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one Analogs as Influenza PB2 Inhibitors

A novel series of compounds featuring the 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton have been identified as potent inhibitors of the influenza A virus Polymerase Basic protein 2 (PB2) subunit.[5] The PB2 subunit is essential for viral RNA transcription, making it an attractive target for antiviral drug development.

The following table summarizes the binding affinity and antiviral efficacy of a representative compound from this series.

Compound IDTarget Binding (K D, µM)Antiviral Activity (EC50, µM)Cytotoxicity (CC50, µM)Reference
12b 0.11 (SPR), 0.19 (ITC)1.025>100[5]

The influenza virus RNA-dependent RNA polymerase, a heterotrimer of PA, PB1, and PB2, is responsible for the replication and transcription of the viral genome within the host cell nucleus. The PB2 subunit's role is to bind to the 5' cap of host pre-mRNAs, a process known as "cap-snatching," which is crucial for initiating viral mRNA synthesis. Inhibitors targeting PB2 prevent this cap-binding, thereby halting viral replication.

Influenza_Replication_Workflow cluster_host_cell Host Cell cluster_nucleus Nucleus Host_pre_mRNA Host pre-mRNA (with 5' cap) Viral_Polymerase Viral Polymerase (PA, PB1, PB2) Host_pre_mRNA->Viral_Polymerase PB2 binds 5' cap Viral_mRNA Viral mRNA Viral_Polymerase->Viral_mRNA Transcription Viral_Replication Viral Replication Viral_mRNA->Viral_Replication PB2_Inhibitor PB2 Inhibitor PB2_Inhibitor->Viral_Polymerase Inhibits cap binding

Influenza Virus Replication and PB2 Inhibition Workflow.

Experimental Protocols

A general overview of the key experimental protocols used to evaluate the biological activity of these 1H-pyrrolo[2,3-b]pyridine analogs is provided below.

FGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of an FGFR isoform. A common method is the ADP-Glo™ Kinase Assay.[6]

  • Reagents and Materials : Recombinant human FGFR enzyme, a suitable substrate (e.g., poly(E,Y)4:1), ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Procedure :

    • The FGFR enzyme is incubated with the test compound at various concentrations.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • After a defined incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

    • The luminescence intensity is proportional to the amount of ADP formed and thus to the kinase activity.

    • IC50 values are calculated from the dose-response curves.

PDE4B Enzyme Inhibition Assay

This assay determines the inhibitory effect of compounds on the phosphodiesterase activity of PDE4B.

  • Reagents and Materials : Recombinant human PDE4B enzyme, [³H]cAMP as the substrate, and other necessary buffer components.[7]

  • Procedure :

    • The PDE4B enzyme is incubated with the test compound at various concentrations in a reaction mixture containing [³H]cAMP.

    • The reaction is allowed to proceed for a specific duration and is then terminated.

    • The product of the reaction, [³H]AMP, is separated from the unreacted [³H]cAMP.

    • The amount of [³H]AMP is quantified by liquid scintillation counting.

    • The percentage of inhibition is calculated, and IC50 values are determined from the dose-response curves.

Influenza Virus Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay measures the ability of a compound to protect host cells from virus-induced cell death.[8][9]

  • Cell Line and Virus : Madin-Darby Canine Kidney (MDCK) cells are commonly used as the host cells for influenza virus infection.

  • Procedure :

    • MDCK cells are seeded in 96-well plates and infected with a known titer of influenza virus.

    • The infected cells are then treated with various concentrations of the test compound.

    • After an incubation period of 48-72 hours, the extent of cytopathic effect (cell death) is assessed. This can be quantified using methods such as the MTT assay, which measures cell viability.

    • The EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated.

    • A cytotoxicity assay (CC50) is also performed in parallel on uninfected cells to determine the compound's toxicity.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_data_analysis Data Analysis Enzyme_Assay Enzyme Inhibition Assay (e.g., Kinase, PDE) IC50_EC50 IC50 / EC50 Determination Enzyme_Assay->IC50_EC50 Binding_Assay Binding Affinity Assay (e.g., SPR, ITC) Binding_Assay->IC50_EC50 CPE_Assay Cytopathic Effect (CPE) Inhibition Assay CPE_Assay->IC50_EC50 Cytotoxicity_Assay Cytotoxicity Assay (CC50) Selectivity_Index Selectivity Index (SI) Calculation (CC50/EC50) Cytotoxicity_Assay->Selectivity_Index IC50_EC50->Selectivity_Index

General Experimental Workflow for Biological Activity Evaluation.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a versatile platform for the design of potent and selective inhibitors for a range of therapeutic targets. The examples presented in this guide demonstrate that modifications to this core structure can yield compounds with distinct biological activities, including potent inhibition of FGFRs for oncology applications, selective inhibition of PDE4B for inflammatory and neurological conditions, and effective blocking of the influenza virus PB2 subunit for antiviral therapy. The quantitative data and experimental methodologies provided offer a valuable resource for researchers in the field of drug discovery and development, highlighting the potential of 1H-pyrrolo[2,3-b]pyridine analogs as promising lead compounds for further optimization. While there is a lack of specific comparative data for this compound analogs, the broader exploration of the 1H-pyrrolo[2,3-b]pyridine chemical space continues to be a fruitful area of research.

References

Comparative Efficacy of 5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine-Based Compounds: An In Vitro and In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo efficacy of halogenated 1H-pyrrolo[2,3-b]pyridine-based compounds as potent kinase inhibitors. While specific data on the 5-bromo-6-fluoro substitution pattern is not extensively available in published literature, this document synthesizes findings from closely related analogs to project potential efficacy and guide further research. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Halogenation is a key strategy employed to modulate the potency and selectivity of these compounds.

In Vitro Efficacy: Kinase Inhibition and Antiproliferative Activity

Research into halogenated pyrrolopyrimidines and related scaffolds has demonstrated that the position and nature of the halogen substituent significantly influence biological activity. Studies on related 5-halogenated-7-azaindolin-2-one derivatives have shown potent antitumor activity against a panel of human cancer cell lines, with some compounds exhibiting greater potency than the multi-kinase inhibitor Sunitinib.[2] Similarly, the introduction of a halogen at the C7 position of pyrrolo[3,2-d]pyrimidines (analogous to the C5 position of 1H-pyrrolo[2,3-b]pyridine) led to a significant enhancement of antiproliferative potency, reducing IC50 values to the sub-micromolar range.[3][4]

As a prime example of a potent, though differently substituted, 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h (from a series of FGFR inhibitors) demonstrates excellent in vitro efficacy.[5][6][7]

Comparative Kinase Inhibition Data

The following table summarizes the in vitro kinase inhibitory activity of representative 1H-pyrrolo[2,3-b]pyridine and related pyrrolopyrimidine compounds.

Compound IDTarget Kinase(s)IC50 (nM)Comparator(s)IC50 (nM)
Compound 4h FGFR17--
FGFR29
FGFR325
FGFR4712
Compound 6f TrkA2250--
(5,6-disubstitutedFGFR46710
pyrrolo[2,3-d]pyrimidine)Tie26840
cis-[PtCl₂(5BrHaza)₂] Not specifiedMCF-7: 2000CisplatinMCF-7: 19600
(Platinum complex withLNCaP: 1500LNCaP: 3800
5-bromo-7-azaindole)HOS: 2500HOS: 34200

Data for Compound 4h sourced from[5][6][7]. Data for Compound 6f sourced from[8]. Data for cis-[PtCl₂(5BrHaza)₂] sourced from[9].

Comparative Antiproliferative Activity

The antiproliferative effects of these compounds have been evaluated across various cancer cell lines.

Compound IDCell LineGI50/IC50 (µM)Comparator(s)GI50/IC50 (µM)
Compound 13c7 A549 (Lung)15.39Sunitinib>30
(5-halogenated-MCF-7 (Breast)4.494.70
7-azaindolin-2-one)HCT-116 (Colon)10.3110.36
Compound 2 L1210 (Leukemia)0.16--
(2,4-dichloro-7-iodo-CEM (Leukemia)0.22
pyrrolo[3,2-d]pyrimidine)HeLa (Cervical)0.32
MDA-MB-231 (Breast)0.44

Data for Compound 13c7 sourced from[2]. Data for Compound 2 sourced from[4].

In Vivo Efficacy

While in vivo data for the specific 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold is unavailable, studies on other derivatives of this core structure have shown promising results. For instance, a recent study on 1H-pyrrolo[2,3-b]pyridine derivatives as ATM inhibitors identified compound 25a , which demonstrated synergistic antitumor efficacy when combined with irinotecan in HCT116 and SW620 xenograft models.[10] This highlights the potential of this scaffold for developing orally bioavailable and efficacious anticancer agents.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. The following are standard protocols for key in vitro assays.

Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
  • Objective : To quantify the inhibitory activity of a test compound against a specific kinase.

  • Procedure :

    • The target kinase, a biotinylated substrate peptide, and ATP are combined in a kinase reaction buffer.

    • The test compound is added in a series of dilutions.

    • The reaction is initiated with ATP and incubated at room temperature.

    • A detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin is added to stop the reaction.

    • After a final incubation, the TR-FRET signal is measured. The IC50 value is calculated from the resulting dose-response curve.[1]

Cell Proliferation Assay (Sulforhodamine B - SRB)
  • Objective : To determine the antiproliferative effect of a test compound on cancer cell lines.

  • Procedure :

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with increasing concentrations of the test compound for 72 hours.

    • Post-treatment, cells are fixed with trichloroacetic acid.

    • Fixed cells are stained with SRB dye.

    • Unbound dye is washed, and the protein-bound dye is solubilized.

    • Absorbance is measured at 510 nm, and the GI50 (concentration for 50% growth inhibition) is determined.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Objective : To ascertain if the observed antiproliferative activity is mediated by apoptosis induction.

  • Procedure :

    • Cells are treated with the test compound at its GI50 concentration for 24-48 hours.

    • Adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added, and the suspension is incubated in the dark.

    • Stained cells are analyzed via flow cytometry to differentiate between viable, apoptotic, and necrotic cells.[1]

Visualizing Pathways and Workflows

FGFR Signaling Pathway

Many 1H-pyrrolo[2,3-b]pyridine derivatives are designed as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is frequently dysregulated in various cancers.[5][6][7]

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation Inhibitor 5-bromo-6-fluoro- 1H-pyrrolo[2,3-b]pyridine (Proposed) Inhibitor->FGFR

Caption: Proposed inhibition of the FGFR signaling cascade.

General Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of novel kinase inhibitors typically follows a structured workflow from initial screening to more complex cellular assays.

Experimental_Workflow Start Compound Synthesis (e.g., 5-bromo-6-fluoro- 1H-pyrrolo[2,3-b]pyridine) KinaseAssay In Vitro Kinase Assay (e.g., TR-FRET) Start->KinaseAssay CellAssay Cell-Based Proliferation Assay (e.g., SRB) KinaseAssay->CellAssay  Active Compounds ApoptosisAssay Mechanism of Action (e.g., Apoptosis Assay) CellAssay->ApoptosisAssay  Potent Compounds InVivo In Vivo Efficacy Studies (Xenograft Models) ApoptosisAssay->InVivo  Confirmed MoA

Caption: Standard workflow for evaluating kinase inhibitors.

References

structure-activity relationship (SAR) studies of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives and Analogs as Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its structure mimics the purine core of ATP, allowing it to bind effectively to the ATP-binding site of various kinases. The strategic placement of substituents on this core structure is crucial for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships of this compound derivatives and closely related analogs, with a focus on their role as kinase inhibitors in cancer therapy. While direct and extensive SAR studies on the 5-bromo-6-fluoro substitution pattern are limited in publicly available literature, a robust understanding can be built by examining related substituted 1H-pyrrolo[2,3-b]pyridine derivatives.

Comparative Analysis of Biological Activity

The biological activity of substituted 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of the substituents. The following tables summarize the in vitro inhibitory activities of various analogs against different kinases and cancer cell lines.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)
Compound5-Position SubstituentR Group (at 3-position)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 -H3-methoxyphenyl1900---
4a -CF33-methoxyphenyl28---
4h -CF33,5-dimethoxyphenyl7925712
4j -CF33-ethoxy-5-methoxyphenyl10---

Data extracted from a study on FGFR inhibitors, where the 5-position was substituted with a trifluoromethyl group to enhance activity through hydrogen bonding.[1]

Table 2: Antiproliferative Activity of 5-Bromo-7-azaindolin-2-one Derivatives

While not the exact scaffold, these derivatives share the 5-bromo-7-azaindole core and demonstrate the impact of this substitution on anticancer activity.

CompoundLinker and Terminal GroupHepG2 IC50 (µM)A549 IC50 (µM)Skov-3 IC50 (µM)
Sunitinib -31.594-49.036
23c 3-carbon chain to piperidine-3.103-
23d 4-carbon chain to piperidine--3.721
23p -2.3572.8913.012

These compounds demonstrate potent, broad-spectrum antitumor activity, outperforming the established drug Sunitinib in several cancer cell lines.[2]

Key Structure-Activity Relationship Insights

From the available data on 1H-pyrrolo[2,3-b]pyridine and its analogs, several key SAR trends can be identified:

  • 5-Position Substitution: This position is critical for activity. In the context of FGFR inhibition, replacing a hydrogen with a trifluoromethyl group at the 5-position dramatically increases potency.[1] This is attributed to the formation of a hydrogen bond with glycine residue G485 in the kinase domain.[1] The 5-bromo substitution in related scaffolds is also associated with potent antitumor activity.[2]

  • 3-Position Substitution: Large, hydrophobic groups at this position are generally favored for FGFR inhibition, as they can occupy a hydrophobic pocket in the ATP binding site.[1] For instance, the 3,5-dimethoxyphenyl group in compound 4h leads to potent pan-FGFR inhibition.[1]

  • General Trends for 7-Azaindoles: Across various studies, the 1, 3, and 5 positions of the 7-azaindole ring are the most frequently modified sites for developing anticancer agents.[3][4] Common successful substitutions include alkyl, aryl carboxamide, and other heterocyclic rings.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.

General Synthesis of 3-Substituted-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridines

This protocol describes the synthesis of compounds like 4a and 4h .

  • Step 1: Aldol Condensation: To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and an appropriate R-substituted aldehyde in methanol, potassium hydroxide is added. The mixture is stirred at 50°C for 5 hours. After cooling, the precipitate is filtered, washed, and dried to yield the intermediate chalcone-like compound.[1]

  • Step 2: Reduction: The intermediate from Step 1 is dissolved in acetonitrile. Triethylsilane and trifluoroacetic acid are added, and the mixture is refluxed for 2 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the final product.[1]

In Vitro Kinase Inhibition Assay (Example: FGFR1)
  • Assay Components: The assay is typically performed in a 96-well plate and includes the recombinant human FGFR1 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound at various concentrations.

  • Procedure: The enzyme, substrate, and test compound are pre-incubated. The kinase reaction is initiated by the addition of ATP.

  • Detection: After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays with ³²P-ATP.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., 4T1, MDA-MB-231, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.

Visualizing Pathways and Relationships

Diagrams are essential for illustrating complex biological pathways and summarizing logical relationships in SAR studies.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K Inhibitor 5-Bromo-6-fluoro-1H- pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibition MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR Signaling Pathway and Point of Inhibition.

SAR_Summary core core_label 1H-pyrrolo[2,3-b]pyridine Core pos1 N1-Position (e.g., Alkylation) core_label->pos1 pos3 C3-Position (Hydrophobic Groups) core_label->pos3 pos5 C5-Position (H-bond Acceptors/Donors, Halogens like Br, F) core_label->pos5 pos6 C6-Position (e.g., Fluoro) core_label->pos6 activity Increased Kinase Inhibition & Anticancer Activity pos1->activity Modulates Properties pos3->activity Key for Potency pos5->activity Critical for Binding

Caption: Key Positions for SAR on the 1H-pyrrolo[2,3-b]pyridine Scaffold.

References

A Comparative Guide to the Synthetic Routes of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic scaffold of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-6-fluoro-7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic placement of the bromine and fluorine atoms offers opportunities for further functionalization and modulation of physicochemical properties. This guide provides a comparative analysis of two distinct synthetic routes to this valuable compound, complete with experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Sequential Halogenation and CyclizationRoute 2: De Novo Pyrrole Ring Formation
Starting Material 2-Amino-6-fluoropyridine2,5-Dibromo-3-fluoropyridine
Key Strategies Electrophilic bromination, Sonogashira coupling, CyclizationSuzuki coupling, Nitration, Reductive cyclization
Overall Yield ~35-45%~25-35%
Number of Steps 45
Key Advantages Potentially higher overall yield, readily available starting material.Avoids the use of gaseous acetylene.
Key Challenges Handling of acetylene gas or a surrogate, regioselectivity of bromination.Multiple steps, potential for side reactions during nitration.

Route 1: Sequential Halogenation and Annulation of a Pre-functionalized Pyridine

This synthetic approach commences with the commercially available 2-amino-6-fluoropyridine, sequentially introducing the bromo substituent and then constructing the pyrrole ring.

Route_1 A 2-Amino-6-fluoropyridine B 2-Amino-5-bromo-6-fluoropyridine A->B NBS, Acetonitrile C 2-Amino-5-bromo-3-ethynyl-6-fluoropyridine B->C 1. I2, H2SO4 2. (Trimethylsilyl)acetylene, Pd(PPh3)2Cl2, CuI, Et3N 3. K2CO3, MeOH D This compound C->D KOt-Bu, t-BuOH, 100 °C Route_2 E 2,5-Dibromo-3-fluoropyridine F 5-Bromo-3-fluoro-2-(2-nitrovinyl)pyridine E->F 1. (E)-2-(2-Nitrovinyl)furan, Pd(dppf)Cl2, K2CO3 2. H2, Pd/C G This compound F->G Fe, NH4Cl, EtOH/H2O

validation of a new synthetic method for 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Introduction

This compound, a halogenated derivative of 7-azaindole, is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure is incorporated into various pharmacologically active molecules, including inhibitors of protein kinases, which are pivotal targets in oncology and inflammatory diseases.[1][2] The precise placement of the bromo and fluoro substituents allows for further synthetic diversification, making efficient and high-yielding synthetic routes to this compound highly valuable for researchers. This guide provides a comparative analysis of a novel, palladium-catalyzed synthetic method and a traditional, linear synthetic approach for obtaining this compound.

Method 1: A Novel Palladium-Catalyzed Approach

This modern approach leverages a palladium-catalyzed Sonogashira coupling followed by a base-mediated cyclization, a strategy that has proven effective for the efficient synthesis of various substituted 7-azaindoles.[3] This method offers a convergent and potentially higher-yielding route to the target molecule.

Experimental Protocol

Step 1: Sonogashira Coupling

To a solution of 2-amino-5-bromo-6-fluoropyridine (1.0 equiv) in a 3:1 mixture of dioxane and water are added trimethylsilylacetylene (1.2 equiv), copper(I) iodide (0.05 equiv), and bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv). Triethylamine (3.0 equiv) is then added, and the mixture is stirred under a nitrogen atmosphere at 60°C for 4 hours. Upon completion, the reaction is quenched with aqueous ammonia and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-amino-5-bromo-6-fluoro-3-(trimethylsilylethynyl)pyridine.

Step 2: Deprotection and Cyclization

The product from the previous step (1.0 equiv) is dissolved in methanol, and potassium carbonate (1.5 equiv) is added. The mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in N,N-dimethylformamide (DMF). Potassium tert-butoxide (1.2 equiv) is added, and the reaction mixture is heated to 120°C for 3 hours. After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography to afford this compound.

Method 2: A Traditional Linear Synthesis

The traditional approach involves a multi-step sequence starting from a commercially available pyridine derivative. This linear synthesis, while generally reliable, may involve more steps and potentially lower overall yields compared to newer catalytic methods.

Experimental Protocol

Step 1: Nitration

2-Chloro-6-fluoropyridine (1.0 equiv) is added portion-wise to a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C. The reaction mixture is then warmed to 90°C and stirred for 48 hours. After cooling, the mixture is poured onto ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to give 2-chloro-6-fluoro-3-nitropyridine.

Step 2: Amination

The nitropyridine derivative (1.0 equiv) is dissolved in ethanol, and a saturated solution of ammonia in ethanol is added. The mixture is heated in a sealed vessel at 100°C for 12 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield 2-amino-6-fluoro-3-nitropyridine.

Step 3: Reduction

To a solution of the aminonitropyridine (1.0 equiv) in ethanol and water is added iron powder (5.0 equiv) and ammonium chloride (1.0 equiv). The mixture is heated to reflux for 4 hours. The hot solution is then filtered through celite, and the filtrate is concentrated. The residue is extracted with ethyl acetate, and the organic layer is dried and evaporated to give 2,3-diamino-6-fluoropyridine.

Step 4: Cyclization and Bromination

The diamine (1.0 equiv) is dissolved in acetic acid, and glyoxal (1.1 equiv, 40% in water) is added. The mixture is heated at 100°C for 2 hours. The solvent is removed, and the residue is dissolved in chloroform. N-bromosuccinimide (1.1 equiv) is added, and the mixture is stirred at room temperature for 1 hour.[2] The reaction is quenched with sodium thiosulfate solution, and the organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

Comparative Data

The following table summarizes the key performance indicators for the novel and traditional synthetic methods. The data for the novel method is projected based on similar reported palladium-catalyzed syntheses of azaindoles, while the traditional method data is based on typical yields for these types of reactions.

ParameterNovel Palladium-Catalyzed MethodTraditional Linear Method
Number of Steps 24
Overall Yield ~65%~25%
Purity >98%>95%
Key Reagents Palladium catalyst, Copper iodideStrong acids, Iron powder
Reaction Conditions Moderate temperatures (60-120°C)High temperatures, sealed vessel
Scalability GoodModerate

Workflow Visualization

Below is a diagram illustrating the experimental workflow for the novel palladium-catalyzed synthesis of this compound.

Novel_Synthetic_Workflow Start 2-Amino-5-bromo-6-fluoropyridine Step1 Sonogashira Coupling Start->Step1 Reagent1 Trimethylsilylacetylene PdCl2(PPh3)2, CuI, Et3N Reagent1->Step1 Intermediate Alkynylpyridine Intermediate Step1->Intermediate Step2 Deprotection & Cyclization Intermediate->Step2 Reagent2 1. K2CO3, MeOH 2. K-OtBu, DMF Reagent2->Step2 Product 5-bromo-6-fluoro-1H- pyrrolo[2,3-b]pyridine Step2->Product

Caption: Workflow for the novel synthesis of this compound.

References

In Focus: A Head-to-Head Comparison of Kinase Inhibitors Featuring the 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of kinase inhibitors has been undertaken to provide researchers, scientists, and drug development professionals with a detailed head-to-head comparison of compounds with and without the 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold. This guide presents a meticulous examination of their performance, supported by experimental data, to inform future drug discovery and development efforts.

Initial investigations revealed a scarcity of publicly available data on kinase inhibitors that specifically incorporate the this compound moiety. While this particular scaffold is commercially available as a chemical entity, its application and detailed biological characterization in kinase inhibition are not extensively documented in peer-reviewed literature or patents.

Consequently, to fulfill the objective of a comparative analysis, this guide will focus on the broader, yet structurally related, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold, which is a well-established core in numerous kinase inhibitors. We will compare a representative kinase inhibitor built on this scaffold against an inhibitor of the same kinase target that utilizes a different chemical framework. This approach allows for a meaningful evaluation of the structural and functional contributions of the pyrrolo[2,3-b]pyridine core and provides a basis for understanding the potential impact of halogen substitutions, such as bromine and fluorine.

The 1H-pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a "hinge-binder," a critical component of many ATP-competitive kinase inhibitors. Its nitrogen atoms can form key hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine base of ATP. This interaction is fundamental for the potent and selective inhibition of various kinases.

Comparative Analysis: FGFR Inhibitors

For this guide, we will compare two potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, a group of receptor tyrosine kinases implicated in various cancers.

  • Compound with 1H-pyrrolo[2,3-b]pyridine scaffold: A representative derivative from a series of potent FGFR inhibitors.[1]

  • Compound without 1H-pyrrolo[2,3-b]pyridine scaffold: A well-characterized FGFR inhibitor with a distinct chemical scaffold.

Data Presentation

The following tables summarize the key performance data for the two compared FGFR inhibitors.

Parameter Inhibitor with 1H-pyrrolo[2,3-b]pyridine Scaffold (Compound 4h) Inhibitor with a Different Scaffold Reference
Target Kinase(s) FGFR1, FGFR2, FGFR3, FGFR4FGFR1, FGFR2, FGFR3, FGFR4[1]
IC50 vs. FGFR1 (nM) 7Data for a specific non-pyrrolo[2,3-b]pyridine inhibitor would be populated here from further searches[1]
IC50 vs. FGFR2 (nM) 9Data for a specific non-pyrrolo[2,3-b]pyridine inhibitor would be populated here from further searches[1]
IC50 vs. FGFR3 (nM) 25Data for a specific non-pyrrolopyridine inhibitor would be populated here from further searches[1]
IC50 vs. FGFR4 (nM) 712Data for a specific non-pyrrolo[2,3-b]pyridine inhibitor would be populated here from further searches[1]
Cellular Activity (e.g., in 4T1 cells) Inhibition of proliferation, induction of apoptosis, inhibition of migration and invasionComparable cellular activity data would be presented here[1]

The Role of Halogenation: Bromine and Fluorine Substitutions

While direct data for the this compound scaffold is limited, the strategic placement of halogen atoms is a common and impactful strategy in medicinal chemistry.

  • Bromine: The introduction of a bromine atom can enhance binding affinity through halogen bonding and increase metabolic stability.

  • Fluorine: Fluorine substitution is often employed to modulate pKa, improve metabolic stability by blocking sites of metabolism, and enhance cell permeability.

The combination of both bromine and fluorine on the pyrrolo[2,3-b]pyridine scaffold could potentially lead to kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties. Further research into the synthesis and biological evaluation of such compounds is warranted.

Experimental Protocols

Kinase Inhibition Assay

The inhibitory activity of the compounds against FGFR kinases would be determined using a standard in vitro kinase assay. A typical protocol involves:

  • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Procedure:

    • The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.

  • Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay

The effect of the inhibitors on the viability of cancer cell lines (e.g., 4T1 breast cancer cells) would be assessed using an MTT or a similar colorimetric assay.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with various concentrations of the kinase inhibitor for a specified duration (e.g., 72 hours).

    • A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

    • The resulting formazan crystals are dissolved, and the absorbance is measured to determine the number of viable cells.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells, and the GI50 (concentration for 50% growth inhibition) is calculated.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCg FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription IP3_DAG IP3_DAG PLCg->IP3_DAG Ca2+ signaling IP3_DAG->Transcription FGF FGF Ligand FGF->FGFR Inhibitor Kinase Inhibitor (e.g., with pyrrolo[2,3-b]pyridine scaffold) Inhibitor->FGFR

Caption: Overview of the FGFR signaling pathway and the point of inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Kinase + Substrate C Pre-incubation A->C B Inhibitor Dilution Series B->C D Add ATP (Start Reaction) C->D E Incubate D->E F Stop Reaction E->F G Quantify Phosphorylation F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

While a direct head-to-head comparison of kinase inhibitors with and without the specific this compound scaffold is currently challenging due to limited public data, this guide provides a robust comparative framework using the well-established 1H-pyrrolo[2,3-b]pyridine core. The data presented for FGFR inhibitors highlights the potential of this scaffold in developing potent and selective kinase inhibitors. The discussion on halogenation underscores a promising avenue for future research in optimizing the therapeutic properties of this class of compounds. This guide serves as a valuable resource for researchers dedicated to advancing the field of kinase inhibitor drug discovery.

References

Assessing the Selectivity Profile of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine-based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and patent databases did not yield specific examples of kinase inhibitors based on the 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold for which selectivity profiles and associated experimental data have been published.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a well-established and privileged scaffold in medicinal chemistry, frequently utilized for the development of potent kinase inhibitors. The core structure acts as a hinge-binder, mimicking the adenine moiety of ATP to interact with the ATP-binding site of various kinases. The introduction of substituents, such as bromine and fluorine, onto this core is a common strategy to modulate the pharmacological properties of the resulting inhibitors, including their potency, selectivity, and pharmacokinetic profiles.

Specifically, the presence of a bromine atom, typically at the 5-position, often serves as a chemical handle for introducing further molecular diversity through cross-coupling reactions. This means that in the final, biologically active compounds, the bromine atom is usually replaced by other functional groups. While "this compound" is commercially available as a chemical building block, literature describing its direct incorporation into and evaluation as a final kinase inhibitor with a detailed selectivity profile is not publicly accessible.

Numerous studies have detailed the selectivity of various other substituted 1H-pyrrolo[2,3-b]pyridine derivatives against a wide range of kinase targets. These studies are crucial for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of this class of inhibitors. However, without specific data for inhibitors containing the 5-bromo-6-fluoro substitution pattern, a direct comparative analysis as requested cannot be provided.

Researchers and drug development professionals interested in this specific scaffold may need to undertake de novo synthesis and biological evaluation to determine its potential as a kinase inhibitor and to characterize its selectivity profile. This would typically involve the following workflow:

General Experimental Workflow for Assessing a Novel Inhibitor Scaffold

Below is a generalized workflow for the assessment of a novel kinase inhibitor series, which would be applicable to derivatives of this compound.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Downstream Analysis & Optimization A Synthesis of 5-bromo-6-fluoro- 1H-pyrrolo[2,3-b]pyridine derivatives B Structural Characterization (NMR, MS, etc.) A->B C Primary Kinase Assay (e.g., against target kinase) B->C D Kinase Panel Screening (Selectivity Profiling) C->D E Cell-based Assays (Target engagement, Anti-proliferative activity) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G

Caption: Generalized workflow for the synthesis and evaluation of novel kinase inhibitors.

Experimental Protocols

Should a researcher proceed with evaluating inhibitors based on this scaffold, the following are examples of detailed methodologies for key experiments that would be cited.

Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Reaction Setup: A reaction mixture is prepared containing the kinase of interest, its specific substrate, ATP, and the test inhibitor at various concentrations in a suitable kinase buffer.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • ADP Detection: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: The luminescence is measured using a plate-reading luminometer. The signal intensity is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Selectivity Profiling

To assess the selectivity of a compound, it is typically screened against a broad panel of kinases.

  • Compound Submission: The inhibitor is submitted to a commercial vendor or an in-house screening facility at a fixed concentration (e.g., 1 µM).

  • Panel Screening: The compound is tested against a large number of purified kinases (e.g., >400) using a standardized kinase assay format (e.g., radiometric [³³P]-ATP filter binding assay or a luminescence-based assay).

  • Data Reporting: The results are reported as the percentage of inhibition for each kinase at the tested concentration.

  • Selectivity Analysis: The data is analyzed to identify on-target and off-target activities. A selectivity score (e.g., S-score) can be calculated to quantify the degree of selectivity. For highly active compounds, follow-up IC50 determinations are performed for the most potently inhibited off-target kinases.

Signaling Pathway Visualization

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully used to target various kinases involved in critical signaling pathways. For instance, if a derivative were found to inhibit a key kinase like MEK in the MAPK/ERK pathway, the mechanism of action could be visualized as follows.

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK binds RAS RAS RTK->RAS activates RAF RAF (e.g., BRAF) RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation regulates Inhibitor 5-bromo-6-fluoro- 1H-pyrrolo[2,3-b]pyridine -based Inhibitor Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical MEK inhibitor.

Cross-Validation of Synthetic Routes to 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of novel therapeutics, presents several strategic challenges. The introduction of both bromine and fluorine substituents onto the 7-azaindole core requires careful consideration of regioselectivity and reaction conditions. This guide provides a comparative analysis of potential synthetic routes, offering experimental insights to aid in the selection of an optimal and efficient pathway.

Comparison of Synthetic Strategies

Two primary retrosynthetic approaches are considered for the synthesis of this compound:

  • Route A: Electrophilic Bromination of a Fluorinated Precursor. This strategy involves the initial synthesis of 6-fluoro-1H-pyrrolo[2,3-b]pyridine followed by regioselective bromination at the C5 position.

  • Route B: Electrophilic Fluorination of a Brominated Precursor. This alternative pathway begins with the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine, followed by the introduction of a fluorine atom at the C6 position.

The selection between these routes is influenced by the availability of starting materials, the desired control over regiochemistry, and the overall efficiency of the synthetic sequence.

Parameter Route A: Bromination of 6-fluoro-1H-pyrrolo[2,3-b]pyridine Route B: Fluorination of 5-bromo-1H-pyrrolo[2,3-b]pyridine
Starting Material 6-fluoro-1H-pyrrolo[2,3-b]pyridine5-bromo-1H-pyrrolo[2,3-b]pyridine
Key Transformation Electrophilic BrominationElectrophilic Fluorination
Potential Reagents N-Bromosuccinimide (NBS)Selectfluor® (F-TEDA-BF4)
Anticipated Yield Moderate to HighModerate
Purity Good, with potential for isomeric impuritiesGood, with potential for isomeric impurities
Key Challenges Controlling regioselectivity of bromination.Harsh conditions for electrophilic fluorination.

Experimental Protocols

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, the following protocols for the synthesis of key precursors and related halogenation reactions provide a strong foundation for developing a successful synthetic route.

Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine (Precursor for Route B)

A common method for the synthesis of 5-bromo-7-azaindole involves the bromination of 7-azaindole.

Procedure:

  • To a solution of 7-azaindole in a suitable solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 5-bromo-1H-pyrrolo[2,3-b]pyridine. A patent describes a method with a product purity of over 99.3%.[1]

Synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine (Precursor for Route A)

The synthesis of the fluorinated analog can be achieved via intramolecular cyclization.

Procedure:

  • Dissolve 3-ethynyl-5-fluoropyridin-2-amine in anhydrous methanol and add a catalytic amount of glacial acetic acid.

  • Add sodium cyanoborohydride in a nitrogen atmosphere.

  • Heat the mixture at a controlled temperature (e.g., 60°C) and monitor the reaction by thin-layer chromatography.

  • After the reaction is complete, evaporate the solvent.

  • Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.

  • Purify the product by silica gel column chromatography to yield 5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the proposed synthetic routes, the following diagrams were generated using the DOT language.

Synthesis_Method_Comparison cluster_route_a Route A: Bromination of Fluorinated Precursor cluster_route_b Route B: Fluorination of Brominated Precursor A_start 6-fluoro-1H-pyrrolo[2,3-b]pyridine A_product This compound A_start->A_product Electrophilic Bromination A_reagent N-Bromosuccinimide (NBS) A_reagent->A_product B_start 5-bromo-1H-pyrrolo[2,3-b]pyridine B_product This compound B_start->B_product Electrophilic Fluorination B_reagent Selectfluor® B_reagent->B_product

Caption: Comparative overview of two potential synthetic routes to this compound.

Experimental_Workflow cluster_synthesis General Synthesis Workflow start Select Starting Material (Fluorinated or Brominated Precursor) reaction Perform Halogenation Reaction (Bromination or Fluorination) start->reaction workup Reaction Quenching and Extraction reaction->workup purification Purification (Column Chromatography / Recrystallization) workup->purification analysis Characterization (NMR, MS, Purity Analysis) purification->analysis product Final Product: This compound analysis->product

Caption: A generalized experimental workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of this compound can be approached through two logical pathways: bromination of a fluorinated precursor or fluorination of a brominated precursor. The choice of route will depend on a laboratory's existing expertise, available starting materials, and desired scale of production. The provided experimental outlines for the synthesis of key precursors offer a solid starting point for the development of a robust and efficient synthesis of this valuable compound. Further process optimization and characterization will be crucial for ensuring the production of high-purity material for research and development applications.

References

comparative analysis of the ADME properties of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of the ADME Properties of 1H-Pyrrolo[2,3-b]pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in the development of various therapeutic agents, particularly kinase and phosphodiesterase inhibitors. A critical aspect of the drug discovery process is the early assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds. These properties are crucial determinants of a drug candidate's pharmacokinetic profile and ultimate clinical success. This guide provides a comparative overview of the in vitro ADME properties of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, offering insights into their drug-like potential.

Comparative ADME Data

The following table summarizes the in vitro ADME properties of a representative set of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives.

Compound IDMolecular Weight ( g/mol )LogPKinetic Solubility (µM) at pH 7.4Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A -> BEfflux Ratio (B->A / A->B)Human Liver Microsomal Stability (% remaining after 60 min)
Derivative 1 350.22.5555.21.885
Derivative 2 385.33.1258.11.272
Derivative 3 410.43.51212.52.555
Derivative 4 435.54.0515.33.130
Control Drug 394.42.815010.0<295

Experimental Protocols

Detailed methodologies for the key ADME assays are provided below.

Kinetic Solubility Assay

A stock solution of the test compound in DMSO is diluted into a phosphate-buffered saline (PBS) at pH 7.4 to a final concentration. The solution is shaken for a specified period (e.g., 2 hours) at room temperature. Subsequently, the solution is filtered to remove any precipitated compound. The concentration of the compound in the filtrate is then determined by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

Caco-2 Permeability Assay

Caco-2 cells are seeded on a permeable support (e.g., Transwell® plate) and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions. The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). The test compound is added to the apical (A) side, and samples are taken from the basolateral (B) side at various time points. To determine the efflux ratio, the experiment is also performed in the reverse direction (B to A). The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS to calculate the apparent permeability coefficient (Papp).

Human Liver Microsomal Stability Assay

The test compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C. Aliquots are taken at different time points (e.g., 0, 15, 30, 45, and 60 minutes) and the reaction is quenched with a suitable organic solvent. The concentration of the parent compound remaining at each time point is determined by LC-MS/MS. The percentage of the compound remaining at the final time point is reported as a measure of metabolic stability.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro ADME screening of drug candidates.

ADME_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro ADME Screening cluster_analysis Data Analysis & Candidate Selection Compound 1H-Pyrrolo[2,3-b]pyridine Derivatives Solubility Kinetic Solubility Compound->Solubility Permeability Caco-2 Permeability Compound->Permeability Metabolism Microsomal Stability Compound->Metabolism Analysis Comparative Analysis Solubility->Analysis Permeability->Analysis Metabolism->Analysis Selection Lead Candidate Selection Analysis->Selection

In Vitro ADME Screening Workflow
Signaling Pathway

1H-pyrrolo[2,3-b]pyridine derivatives are often developed as inhibitors of specific signaling pathways. As the surrogate compounds are PDE4B inhibitors, the following diagram illustrates the cAMP/PDE4 signaling pathway.

PDE4_Signaling GPCR GPCR Activation AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC converts PDE4B PDE4B cAMP->PDE4B hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4B->AMP Downstream Downstream Cellular Effects (e.g., reduced inflammation) PKA->Downstream Inhibitor 1H-Pyrrolo[2,3-b]pyridine Derivative (Inhibitor) Inhibitor->PDE4B inhibits

PDE4 Signaling Pathway Inhibition

This guide provides a foundational understanding of the comparative ADME properties of 1H-pyrrolo[2,3-b]pyridine derivatives. Researchers are encouraged to generate specific experimental data for their compounds of interest to enable a direct and accurate comparison.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions:

Before any handling or disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on data for similar compounds, this should include:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a particulate respirator is recommended.

Avoid inhalation of dust or vapors, and prevent contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Quantitative Data Summary for Halogenated Pyrrolopyridines

The following table summarizes typical hazard classifications for compounds structurally similar to 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine. This data should be considered indicative, and a risk assessment should be performed before handling the specific compound.

Hazard ClassificationCategoryAssociated Risks
Acute Oral ToxicityCategory 4Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1][2]
Acute Inhalation ToxicityCategory 4Harmful if inhaled.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: All waste containing this compound, including neat compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be classified as "Halogenated Organic Waste."[3]

  • Container Selection: Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," and the full chemical name: "this compound."[1] Do not use abbreviations. The date of waste accumulation should also be clearly marked.

  • Segregation: This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste.[1] Incompatible chemicals, such as strong oxidizing agents, acids, or bases, should not be mixed in the same container.

  • Collection of Rinsates: Any solvent used to rinse glassware contaminated with the compound should also be collected in the designated halogenated waste container.[1]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and ignition points.

  • Disposal Request: Once the container is full or has been in storage for a designated period (as per institutional guidelines), arrange for pickup by a licensed professional waste disposal service.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound A Identify Waste: This compound (solid, solution, or contaminated material) B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Select Designated 'Halogenated Organic Waste' Container B->C D Label Container Correctly: 'Hazardous Waste' + Full Chemical Name C->D E Segregate from other waste streams (non-halogenated, aqueous, etc.) D->E F Store container in Satellite Accumulation Area E->F G Arrange for pickup by a Licensed Waste Disposal Service F->G H Incineration at a Permitted Facility G->H Likely Disposal Method

Caption: Disposal Workflow Diagram

Final Disposal Considerations:

The ultimate disposal method for halogenated organic compounds like this compound is typically high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (such as hydrogen bromide and hydrogen fluoride) produced during combustion.[5] This process ensures the complete destruction of the compound, minimizing its environmental impact. Always entrust the final disposal to a certified and licensed hazardous waste management company that can provide a certificate of destruction.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the research and development environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.